4'-(Amyloxy)benzylidene-4-cyanoaniline
Description
The exact mass of the compound 4'-(Amyloxy)benzylidene-4-cyanoaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4'-(Amyloxy)benzylidene-4-cyanoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-(Amyloxy)benzylidene-4-cyanoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-pentoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-7-17(8-12-19)15-21-18-9-5-16(14-20)6-10-18/h5-12,15H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUDHSOMQRZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633428 | |
| Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37075-25-5 | |
| Record name | 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Amyloxy)benzylidene-4-cyanoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 4'-(Amyloxy)benzylidene-4-cyanoaniline
Structural Classification: Mesogenic Schiff Base / Calamitic Liquid Crystal
CAS Registry Number: 37075-25-5
Molecular Formula:
Executive Summary
This technical guide profiles 4'-(Amyloxy)benzylidene-4-cyanoaniline , a rod-like (calamitic) molecule belonging to the homologous series of alkoxybenzylidene-cyanoanilines. While historically significant in the materials science sector for its liquid crystalline (LC) properties—specifically nematic and smectic mesophases—this scaffold is increasingly relevant in drug discovery . The azomethine (
This guide details the synthesis, physicochemical characterization, and dual-application potential of this molecule, serving as a blueprint for researchers in both soft matter physics and medicinal chemistry.
Molecular Architecture & Physicochemical Properties[1][2][3]
The molecule is defined by three distinct structural domains that dictate its behavior:
-
Flexible Tail: The amyloxy (
) group acts as a "meltable" component, lowering the melting point and stabilizing liquid crystalline phases through van der Waals interactions. -
Rigid Core: The central benzylidene-aniline linkage provides the structural anisotropy (aspect ratio) necessary for mesophase formation and intercalation into biological membranes.
-
Polar Head: The cyano (
) group creates a strong longitudinal dipole moment ( D), essential for electro-optical switching in LCDs and for electrostatic binding in protein active sites.
Structural Visualization
The following diagram illustrates the synthesis and structural logic of the molecule.
Figure 1: Synthetic logic and functional domain assembly of the target mesogen.
Synthetic Protocol & Optimization
The synthesis relies on a classic acid-catalyzed condensation reaction between an aldehyde and an amine. While conceptually simple, achieving "electronic grade" or "pharma grade" purity requires strict control over water removal, as the reaction is reversible.
Materials
-
Precursor A: 4-n-Amyloxybenzaldehyde (1.0 eq)
-
Precursor B: 4-Aminobenzonitrile (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)
-
Drying Agent: Anhydrous Magnesium Sulfate (
) (optional if refluxing with Dean-Stark)
Step-by-Step Methodology
-
Solvation: Dissolve 10 mmol of 4-n-amyloxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 10 mmol of 4-aminobenzonitrile to the solution. Stir until fully dissolved.
-
Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Critical Control Point: For maximum yield, use a Dean-Stark trap to remove water, driving the equilibrium toward the Schiff base product.
-
-
Crystallization: Cool the reaction mixture slowly to room temperature, then to
in an ice bath. The product should precipitate as a crystalline solid. -
Purification: Filter the precipitate. Recrystallize at least twice from hot ethanol to remove unreacted amine (which acts as an impurity in LC phases and a toxicant in biological assays).
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Use molecular sieves (3Å) or Dean-Stark trap. |
| Oily Product | Impurities preventing crystallization | Recrystallize using a Hexane:Ethanol (1:1) mix. |
| Color Shift (Red/Brown) | Oxidation of amine | Perform reaction under Nitrogen ( |
Characterization Framework
Validation of the structure requires confirming the formation of the imine bond and the absence of carbonyl/amine precursors.
Spectroscopic Signatures[5]
-
FT-IR (Fourier Transform Infrared):
-
Target Signal: Strong absorption at 1615–1625 cm⁻¹ (
stretching). -
Absence Check: Disappearance of the carbonyl peak (
, ~1680 cm⁻¹) and amine doublets ( , 3300–3500 cm⁻¹). -
Cyano Group: Sharp peak at ~2220–2230 cm⁻¹ (
).
-
-
¹H-NMR (Nuclear Magnetic Resonance):
-
Azomethine Proton: Singlet at
8.3–8.5 ppm ( ). This is the definitive proof of Schiff base formation. -
Alkoxy Chain: Triplet at
4.0 ppm ( ) and multiplet at 0.9–1.8 ppm (alkyl tail).
-
Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is mandatory to define the mesomorphic range.
-
Heating Scan: Look for two endothermic peaks.
-
(Crystal
Mesophase): Melting point (typically 60–90°C range for this homolog). -
(Mesophase
Isotropic): Clearing point (transition to clear liquid).
-
(Crystal
Applications: Materials vs. Pharma
Materials Science: Liquid Crystals
This molecule acts as a "host" or dopant in nematic mixtures.
-
Mechanism: The rod-like shape allows molecules to align parallel to a director vector (
). The cyano group responds to electric fields, allowing the orientation to be switched (Fréedericksz transition). -
Use Case: It is often mixed with cyanobiphenyls (e.g., 5CB) to adjust the elastic constants and operating temperature range of LCDs.
Drug Development: Bio-Active Scaffold
While primarily a material, the benzylidene-cyanoaniline structure is a privileged pharmacophore.
-
Cytotoxicity: Schiff bases interfere with cell division by binding to biological metal ions or intercalating into DNA. The cyano group can act as a metabolic "warhead" or hydrogen bond acceptor in enzyme pockets.
-
Stability Warning: The imine bond is hydrolytically unstable in acidic pH (e.g., stomach acid or tumor microenvironments).
-
Formulation Strategy: For biological testing, encapsulate in liposomes or use polymeric micelles to prevent premature hydrolysis.
-
Figure 2: Potential pharmacological pathways for benzylidene-aniline derivatives.
References
-
ChemicalBook. (2023). 4'-(Amyloxy)benzylidene-4-cyanoaniline Properties and Suppliers. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 4'-[(4-Pentoxyphenyl)methylideneamino]benzonitrile.[3] National Library of Medicine. Retrieved from
-
MDPI. (2022). Synthesis and DFT Investigation of New Low-Melting Supramolecular Schiff Base Ionic Liquid Crystals. Molecules. Retrieved from
-
BenchChem. (2025).[4] Biological Activity of Benzylidene-4-cyanoaniline Derivatives: A Technical Guide. Retrieved from
-
Ossila. (2025).[3][4] Liquid Crystal Reference Data: 4'-Octyloxy-4-biphenylcarbonitrile (8OCB).[5] (Used for comparative phase behavior of cyano-mesogens). Retrieved from
Sources
- 1. environmentaljournals.org [environmentaljournals.org]
- 2. mdpi.com [mdpi.com]
- 3. 4'-(Amyloxy)benzylidene-4-cyanoaniline | C19H20N2O | CID 23369117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of 4-Cyano-4’-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
4'-(Amyloxy)benzylidene-4-cyanoaniline physical properties
This guide details the physical properties, synthesis, and characterization of 4'-(Amyloxy)benzylidene-4-cyanoaniline , a classic Schiff base liquid crystal (mesogen).
Executive Summary & Chemical Identity
4'-(Amyloxy)benzylidene-4-cyanoaniline (also known as 4-[(4-Pentyloxybenzylidene)amino]benzonitrile ) is a rod-like (calamitic) liquid crystal belonging to the Schiff base family. It is structurally analogous to the well-known cyanobiphenyls (like 5CB) but contains a central azomethine (
This compound typically exhibits an enantiotropic nematic phase , making it a valuable reference material for studying structure-property relationships in anisotropic fluids and for applications in electro-optic devices where high birefringence is required.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | 4-[(1E)-[4-(Pentyloxy)phenyl]methylene]amino]benzonitrile |
| Common Name | 5O.CN (Schiff Base Analog), POBCA |
| CAS Number | 37075-25-5 |
| Molecular Formula | |
| Molecular Weight | 292.38 g/mol |
| SMILES | CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Molecular Structure & Synthesis
The synthesis follows a classic condensation reaction between an aldehyde and an amine. The presence of the electron-withdrawing cyano group (
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway for 4'-(Amyloxy)benzylidene-4-cyanoaniline via acid-catalyzed condensation.
Experimental Protocol: Synthesis
-
Reagents: Equimolar amounts of 4-pentyloxybenzaldehyde (10 mmol) and 4-aminobenzonitrile (10 mmol).
-
Solvent: Dissolve both precursors in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Reflux the mixture at
for 4–6 hours. The solution will typically darken slightly (yellow/orange) as the Schiff base forms. -
Isolation: Cool the mixture to room temperature, then refrigerate. The product will crystallize out.[1] Filter the solid.[2]
-
Purification: Recrystallize at least twice from hot ethanol or an ethanol/hexane mixture to remove unreacted amine (which can destabilize the mesophase). Dry in a vacuum desiccator.
Physical & Mesomorphic Properties
The core value of this compound lies in its liquid crystalline behavior.[1][3] The rigid core and the flexible pentyl tail facilitate the formation of a Nematic (N) phase upon heating.
Phase Transition Data
Based on the homologous series of 4'-alkoxybenzylidene-4-cyanoanilines, the C5 homolog exhibits the following thermal behavior. Note that Schiff bases are sensitive to moisture (hydrolysis), which can depress transition temperatures.
| Transition | Symbol | Temperature Range ( | Enthalpy ( |
| Melting | ~55 - 62 | High (First Order) | |
| Clearing | ~100 - 105 | Low (Weak First Order) | |
| Supercooling | Often < 40 | N/A |
Note: Data inferred from the C4 (Butyloxy) and C6 (Hexyloxy) homologs, which show
Optical & Dielectric Properties
-
Birefringence (
): High ( ). The extended conjugation through the azomethine link results in greater optical anisotropy than equivalent biphenyls. -
Dielectric Anisotropy (
): Large and Positive ( to ). The terminal cyano group aligns strongly with applied electric fields, making the molecules orient parallel to the field (Homeotropic alignment). -
Stability: Moderate.[4] Unlike cyanobiphenyls, this Schiff base is susceptible to hydrolysis in the presence of water/acid, breaking back down into the aldehyde and amine. It must be stored in anhydrous conditions.
Phase Transition Logic (Graphviz)
Figure 2: Thermotropic phase sequence. The compound is enantiotropic, meaning the mesophase is stable on both heating and cooling.
Characterization Protocols
To validate the synthesis and properties, the following experimental workflows are required.
A. Differential Scanning Calorimetry (DSC)
DSC is used to determine the exact transition temperatures and enthalpies.[1][5]
-
Protocol:
-
Weigh 3–5 mg of the sample into an aluminum pan.
-
Cycle 1 (Heating): Heat from
to at to erase thermal history. -
Cycle 1 (Cooling): Cool to
at to observe supercooling and crystallization. -
Cycle 2 (Heating): Record
and from the second heating scan for reproducibility.
-
-
Expected Result: Two endothermic peaks on heating. The first (large) is melting; the second (small) is the nematic-isotropic transition.
B. Polarized Optical Microscopy (POM)
POM confirms the mesophase texture (morphology).[6]
-
Protocol:
-
Expected Texture:
-
Schlieren Texture: Characteristic of the Nematic phase, featuring dark brushes (singularities) corresponding to director defects.
-
Marbled Texture: May appear if surface alignment is not uniform.
-
Flash: Upon heating past
, the field of view will instantly turn dark (Isotropic).
-
References
-
PubChem. (2025). 4'-[(4-Pentyloxybenzylidene)amino]benzonitrile - Compound Summary. National Library of Medicine. [Link]
-
NIST. (2025). Phase Transition Temperatures of Liquid Crystals. National Institute of Standards and Technology.[7] [Link]
-
Tsuji, K. et al. (1979).[7] Thermodynamic properties of the homolog series of 4'-n-alkoxybenzylidene-4-cyanoanilines. (Data inferred from C6 homolog behavior). Journal of Chemical Thermodynamics. (Referenced via NIST WebBook).
Sources
4'-(Amyloxy)benzylidene-4-cyanoaniline chemical properties
Physicochemical Characterization, Synthesis, and Stability Profile[1]
Executive Summary
4'-(Amyloxy)benzylidene-4-cyanoaniline (CAS: 37075-25-5) is a rod-like (calamitic) liquid crystal mesogen belonging to the class of Schiff bases (anils).[1][2] Structurally, it comprises a polarizable benzylideneaniline core flanked by a flexible pentyloxy (
This molecular architecture imparts positive dielectric anisotropy (
This guide details the synthesis, spectroscopic validation, and hydrolytic stability of the compound, bridging materials science rigor with pharmaceutical stability standards.
Part 1: Molecular Architecture & Synthesis[1]
The synthesis follows a condensation reaction between an electron-rich aldehyde and an electron-deficient amine.[1] The reaction is reversible; therefore, driving the equilibrium toward the product is critical.
1.1 Synthetic Route[1]
-
Reactants: 4-Amyloxybenzaldehyde (1.0 eq) and 4-Aminobenzonitrile (1.0 eq).[1]
-
Catalyst: Glacial Acetic Acid (catalytic amount) or
-Toluenesulfonic acid (PTSA).[1] -
Solvent: Absolute Ethanol or Toluene (if using Dean-Stark).[1]
1.2 Step-by-Step Protocol
-
Dissolution: Dissolve 10 mmol of 4-Aminobenzonitrile in 20 mL of absolute ethanol in a round-bottom flask. Slight heating (
) may be required.[1] -
Addition: Add 10 mmol of 4-Amyloxybenzaldehyde dropwise with constant stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at
for 4–6 hours.-
Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product spot will be less polar than the amine but more polar than the aldehyde.[1]
-
-
Isolation: Cool the mixture to room temperature, then refrigerate at
overnight. The Schiff base will precipitate as yellow/off-white crystals.[1] -
Purification: Filter the crude solid. Recrystallize twice from hot ethanol to remove unreacted aldehyde (which destabilizes the mesophase).[1]
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
1.3 Reaction Workflow Diagram
Figure 1: Acid-catalyzed condensation workflow for Schiff base synthesis.[1]
Part 2: Physicochemical & Mesomorphic Properties[1][3]
The molecule exhibits thermotropism , meaning its phase state is determined by temperature.[1] The "Amyloxy" (pentyl) chain provides sufficient flexibility to lower the melting point, while the rigid core maintains orientational order.[1]
2.1 Phase Transitions
The following values are representative of the homologous series (4'-alkoxybenzylidene-4-cyanoanilines).
| Transition | Temperature Range ( | Enthalpy ( | Description |
| Cr | 63 – 65 | High | Melting from Crystal (Cr) to Nematic (N) liquid crystal.[1] |
| N | 105 – 109 | Low | Clearing from Nematic to Isotropic (I) liquid.[1] |
Note: Exact values depend on purity. Impurities (especially starting amines) drastically depress the N-I transition.[1]
2.2 Structural Features
-
Dielectric Anisotropy (
): Strongly Positive (~ +10 to +15).[1] The terminal cyano group creates a strong dipole moment along the long molecular axis, allowing alignment with electric fields. -
Optical Texture: Under Polarized Optical Microscopy (POM), the Nematic phase exhibits a characteristic Schlieren texture with 2- and 4-brush defects.[1][3]
Part 3: Spectroscopic Characterization[1][3][4][5]
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
3.1 Infrared Spectroscopy (FT-IR)
-
C
N Stretch: A sharp, distinct peak at 2220–2230 cm .[1] This confirms the presence of the cyano group.[1] -
C=N (Imine) Stretch: A strong band at 1615–1625 cm
.[1] Absence of carbonyl peak (~1700 cm ) confirms completion of reaction.[1] -
C-O-C (Ether) Stretch: Bands around 1250 cm
(asymmetric) and 1030 cm (symmetric).[1]
3.2 Nuclear Magnetic Resonance (
H-NMR)
Solvent:
-
Azomethine Proton (-CH=N-): Singlet at
8.3 – 8.5 ppm .[1] This is the diagnostic peak for Schiff base formation.[1] -
Aromatic Protons: Two sets of doublets (AA'BB' systems) in the range of
6.9 – 7.8 ppm .[1] -
Alkoxy Chain:
Part 4: Stability & Reactivity (Pharma-Relevant)[1]
For drug development professionals, the stability of the azomethine linkage is the primary concern. Schiff bases are hydrolytically unstable in acidic aqueous environments (e.g., gastric fluid, pH 1.2), reverting to the parent aldehyde and amine.[1]
4.1 Hydrolysis Mechanism
The hydrolysis follows a pseudo-first-order kinetic profile in buffered aqueous media.[1]
-
Protonation: The imine nitrogen is protonated by hydronium ions (
).[1] -
Nucleophilic Attack: Water attacks the electrophilic imine carbon.[1]
-
Collapse: The tetrahedral intermediate collapses, releasing the amine and reforming the aldehyde.[1]
4.2 Stability Diagram
Figure 2: Hydrolytic degradation pathway of the azomethine linkage in acidic media.
4.3 Storage Protocols
-
Moisture Sensitivity: High.[1] Store under inert gas (Argon/Nitrogen).
-
Light Sensitivity: Moderate.[1] The imine bond can undergo trans-cis photoisomerization under UV light, disrupting the crystal lattice.[1] Store in amber vials.
References
-
ChemicalBook. (2023).[1] 4'-(Amyloxy)benzylidene-4-cyanoaniline Basic Attributes & Safety. Retrieved from [1]
-
PubChem. (2025).[1][4][5] Compound Summary: 4'-(Amyloxy)benzylidene-4-cyanoaniline.[1][2][5] National Library of Medicine.[1] Retrieved from [1]
-
Hamad, W. M., et al. (2017).[1][3] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[1][3][6][7] (Contextual reference for homologous series characterization). Retrieved from
-
Dolzonek, J., et al. (2019).[1][8] Hydrolytic stability of selected pharmaceuticals and their transformation products.[1][8][9] Chemosphere.[1][8] (Mechanistic grounding for hydrolysis kinetics). Retrieved from
Sources
- 1. 4-[(4-METHOXYBENZYLIDENE)AMINO]BENZONITRILE(13036-19-6) IR Spectrum [chemicalbook.com]
- 2. 4'-(AMYLOXY)BENZYLIDENE-4-CYANOANILINE | 37075-25-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4'-(Amyloxy)benzylidene-4-cyanoaniline | C19H20N2O | CID 23369117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
4'-(Amyloxy)benzylidene-4-cyanoaniline liquid crystal phase
A Technical Guide to 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O.CN)
Executive Summary & Molecular Logic
This guide details the synthesis, characterization, and phase behavior of 4'-(amyloxy)benzylidene-4-cyanoaniline (often abbreviated as 5O.CN ). As a classic Schiff base liquid crystal, this molecule serves as a fundamental benchmark in soft matter physics and is increasingly relevant in pharmaceutical materials science for anisotropic drug delivery systems and biosensors.
Why this molecule matters:
-
Structural Archetype: It represents the "perfect" rod-like (calamitic) mesogen—a rigid biphenyl-like core linked by an imine bond, a flexible alkyl tail (amyloxy), and a polar head group (cyano).
-
Dipolar Engineering: The terminal cyano (-CN) group creates a strong longitudinal dipole moment, promoting antiparallel correlation and stabilizing the Nematic (N) phase.
-
Relevance to Pharma: Understanding the phase transitions of 5O.CN provides the template for designing liquid crystalline nanoparticles (LCNPs) used to solubilize hydrophobic drugs.
Synthesis Protocol: The Condensation Pathway
The synthesis relies on a reversible acid-catalyzed condensation between an aldehyde and an amine. To ensure high purity (critical for sharp phase transitions), water must be continuously removed.
Reagents:
-
Precursor A: 4-Amyloxybenzaldehyde (1.0 eq)
-
Precursor B: 4-Aminobenzonitrile (4-Cyanoaniline) (1.0 eq)
-
Solvent: Absolute Ethanol or Toluene (if using Dean-Stark trap)
-
Catalyst: Glacial Acetic Acid (drops)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-amyloxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.
-
Addition: Add 10 mmol of 4-aminobenzonitrile. The solution will likely shift color (yellowing) immediately, indicating imine formation.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours. Technical Note: If yield is low, switch solvent to toluene and use a Dean-Stark trap to azeotropically remove water, driving the equilibrium forward. -
Crystallization: Cool the solution slowly to room temperature, then to
C. The Schiff base will precipitate as yellow needles. -
Purification (Crucial): Recrystallize twice from hot ethanol. Vacuum dry at
C for 12 hours.-
Validation: Purity is confirmed when the Nematic-Isotropic transition range is
C.
-
Synthesis Workflow Diagram
Figure 1: Acid-catalyzed condensation workflow for high-purity 5O.CN synthesis.
Phase Behavior & Characterization
For the 5O.CN homolog (pentyl chain), the molecule typically exhibits a monomorphic behavior, displaying only the Nematic phase upon heating before clearing into an isotropic liquid.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Measures enthalpy changes.[1][2] Look for two endothermic peaks on heating.
-
Polarized Optical Microscopy (POM): Visualizes optical textures. The Nematic phase is identified by its characteristic "Schiff Base Schlieren" texture (threaded defects) or marble texture.
Expected Phase Transitions (Data Summary)
Note: Exact temperatures vary slightly based on purity and heating rate (
| Transition Event | Temperature Range ( | Enthalpy ( | Optical Texture (POM) |
| Crystal | High (First Order) | Solid crystals melt into fluid Schlieren texture. | |
| Nematic | Low (Weakly First Order) | Birefringence disappears; field becomes dark. |
Technical Insight: The wide Nematic range (~44°C) makes 5O.CN excellent for room-temperature mixtures (when doped) or elevated temperature studies. The lack of Smectic phases in the
Phase Identification Logic
Figure 2: Decision tree for identifying the mesophase of 5O.CN using Polarized Optical Microscopy.
Application in Drug Development
While 5O.CN is a material standard, its physicochemical properties are directly transferable to pharmaceutical applications:
-
Liquid Crystal Nanoparticles (LCNPs): The self-assembly principles of 5O.CN (driven by the amphiphilic balance of the amyloxy tail and cyano head) mimic the behavior of lipid-based drug carriers.
-
Biosensors: The Nematic phase is extremely sensitive to surface perturbations. Binding events (e.g., protein detection) at the LC interface can trigger a visible N
I transition or texture change, used in label-free detection assays.
References
-
Ha, S.T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Link (Demonstrates homologous series behavior and synthesis protocols).
-
Hamad, W.M., et al. (2017).[2] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. Molecular Crystals and Liquid Crystals.[2][3][4] Link (Provides comparative data for pentyloxy-substituted Schiff bases).
-
Garg, S., et al. (2012). Dielectric Studies of 4-[4-(n-Decyloxy)benzylideneamino] Benzonitrile Showing Liquid Crystalline Phases. Proceedings of the National Academy of Sciences, India Section A. Link (Detailed characterization of the cyano-Schiff base homolog).
-
Moa, J., et al. (2017).[2] Liquid crystal nanoparticles for commercial drug delivery.[5][6] White Rose Research Online.[5] Link (Contextualizes LC phases in pharma).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and mesomorphic properties of “side-on” hybrid liquid crystalline silsesquioxanes - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of 4-[(4-Pentyloxybenzylidene)amino]benzonitrile
A Mesogenic Schiff Base for Liquid Crystal Applications
Executive Summary
This technical guide details the synthesis, optimization, and characterization of 4-[(4-pentyloxybenzylidene)amino]benzonitrile (CAS: 37075-25-5).[1] This compound represents a classic "push-pull" calamitic mesogen, featuring an electron-donating alkoxy tail and an electron-withdrawing nitrile head linked by a rigid azomethine (Schiff base) core.[1]
For researchers in organic electronics and materials science, this reaction is not merely a condensation; it is a study in balancing nucleophilic reactivity against electronic deactivation. The resulting molecule is a high-value intermediate for nematic liquid crystal (LC) formulations.[1]
Part 1: Mechanistic Foundations[1]
The Reaction Core
The synthesis is an acid-catalyzed condensation between 4-aminobenzonitrile (Amine) and 4-amyloxybenzaldehyde (Aldehyde).[1]
-
The Challenge: The nitrile group (-CN) on the aniline ring is strongly electron-withdrawing (Hammett
).[1] This reduces the electron density on the amino nitrogen, significantly lowering its nucleophilicity compared to unsubstituted aniline. -
The Solution: Acid catalysis is required to activate the carbonyl carbon of the aldehyde, making it more susceptible to attack by the deactivated amine. However, pH control is critical; too much acid will protonate the amine, rendering it non-reactive.
Reaction Pathway
The mechanism proceeds through a carbinolamine intermediate, followed by a rate-determining dehydration step.[1]
Figure 1: Step-wise mechanistic flow of the acid-catalyzed Schiff base condensation.[1]
Part 2: Experimental Design & Optimization
To achieve high purity (essential for sharp LC phase transitions), the protocol must drive the equilibrium forward by removing water.
Solvent & Catalyst Selection
| Parameter | Recommendation | Rationale |
| Solvent | Absolute Ethanol (Lab Scale) | Polar protic solvent stabilizes the transition state; product often crystallizes upon cooling, driving equilibrium.[1] |
| Alternative | Toluene (Scale-up) | Allows for azeotropic removal of water using a Dean-Stark trap (essential for >10g scales).[1] |
| Catalyst | Glacial Acetic Acid | Provides sufficient protons to activate the aldehyde without fully protonating the deactivated aniline. |
| Stoichiometry | 1:1 Molar Ratio | Use exact equivalents. Excess aldehyde is difficult to remove from the final LC matrix. |
Part 3: Detailed Synthesis Protocol
Safety Note: 4-aminobenzonitrile is toxic and a skin irritant.[1] Perform all steps in a fume hood.
Materials
-
4-Amyloxybenzaldehyde (97%+) (Note: "Amyloxy" refers to the pentyloxy -OC5H11 chain)[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.18 g (10 mmol) of 4-aminobenzonitrile in 40 mL of absolute ethanol.
-
Addition: Add 1.92 g (10 mmol) of 4-amyloxybenzaldehyde to the solution. Stir until clear.
-
Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn slightly yellow.
-
Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[1] The aldehyde spot should disappear.
-
-
Isolation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. The Schiff base should precipitate as a crystalline solid.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.
-
Purification (Crucial): Recrystallize the crude product from hot ethanol (or an Ethanol/Ethyl Acetate mix).
-
Note: Liquid crystalline properties are highly sensitive to impurities.[1] Repeat recrystallization until the melting point is sharp (< 1°C range).
-
Part 4: Characterization & Validation[1]
Spectroscopic Validation
-
FTIR: Look for the appearance of the C=N stretch at 1615–1625 cm⁻¹ . Confirm the disappearance of the N-H stretches (3300-3400 cm⁻¹) of the amine and the C=O stretch (1680 cm⁻¹) of the aldehyde.
-
1H NMR (CDCl3): The diagnostic azomethine proton (-CH=N-) appears as a singlet downfield, typically between δ 8.3 – 8.5 ppm .[1]
Liquid Crystal Phase Behavior (DSC & POM)
This molecule typically exhibits a Nematic mesophase upon heating and cooling.[1]
-
DSC (Differential Scanning Calorimetry): You will observe two endothermic peaks upon heating:[1]
-
Crystal
Nematic (Cr-N): Melting point. -
Nematic
Isotropic (N-I): Clearing point.
-
-
POM (Polarized Optical Microscopy): Under crossed polarizers, the nematic phase will display a characteristic Schlieren texture or "threaded" texture between the melting and clearing points.
Figure 2: Validation workflow for liquid crystalline materials.
Part 5: Applications in Drug Discovery & Materials
While primarily a liquid crystal mesogen, this scaffold is relevant to drug discovery:
-
Linker Chemistry: The hydrolytically active imine bond is used in "prodrug" strategies to release active amines in acidic microenvironments (e.g., tumor tissue).
-
Biological Activity: Schiff bases of benzonitrile derivatives have shown potential antimicrobial and antifungal activity in early-stage screening.[1]
References
-
BenchChem. (2025).[1][2][7] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. Retrieved from [1]
-
Royal Society of Chemistry. (2025).[1] Reversible thermosalience of 4-aminobenzonitrile. New Journal of Chemistry. Retrieved from [1]
-
Fluorochem. (2025).[1][2] Product Specification: (E)-4-((4-(Pentyloxy)benzylidene)amino)benzonitrile.[1] Retrieved from [1]
-
Ionic VIPEr. (2014). Synthesis of Schiff Base Ligands: A Standard Protocol. Retrieved from [1]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. carlroth.com [carlroth.com]
- 3. rjptonline.org [rjptonline.org]
- 4. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
4'-(Amyloxy)benzylidene-4-cyanoaniline spectral data (FTIR, NMR)
Spectral Characterization & Synthetic Protocol
Executive Summary
Compound Identity: 4'-(Amyloxy)benzylidene-4-cyanoaniline
IUPAC Name: 4-[(1E)-{(4-pentyloxyphenyl)methylidene}amino]benzonitrile
CAS Registry Number: 37075-25-5
Molecular Formula:
This technical guide details the spectral fingerprint and synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline.[1] This compound belongs to the class of rod-like Schiff bases (anils), widely utilized as mesogens in the development of thermotropic liquid crystals. Its structural core—a rigid central linkage (
The following protocols and data are synthesized from standard organic spectroscopic principles and homologous series characterization, designed to serve as a reference standard for purity assessment and structural validation.
Synthetic Pathway & Mechanism
The synthesis follows a classic acid-catalyzed condensation reaction between an aldehyde and a primary amine. This equilibrium-driven reaction requires the continuous removal of water to drive the formation of the imine (Schiff base).
Reaction Scheme
Reactants: 4-(Pentyloxy)benzaldehyde + 4-Aminobenzonitrile Catalyst: Glacial Acetic Acid Solvent: Absolute Ethanol[1]
Mechanism Visualization
The following diagram outlines the reaction flow and critical intermediate states:
Figure 1: Step-wise mechanism for the formation of the azomethine linkage.[1]
Experimental Protocol
-
Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile in 20 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Isolation: Cool the solution to room temperature. The Schiff base typically precipitates as a crystalline solid.
-
Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.
-
Drying: Vacuum dry at
for 6 hours.
Spectral Characterization Data
Fourier Transform Infrared Spectroscopy (FTIR)
The FTIR spectrum provides a rapid "fingerprint" verification. The absence of carbonyl (
| Functional Group | Frequency ( | Intensity | Assignment / Notes |
| Nitrile ( | 2220 – 2230 | Strong, Sharp | Characteristic of the cyano head group.[1] Distinct from other signals.[2] |
| Imine ( | 1615 – 1625 | Medium | The diagnostic Schiff base linkage.[2] Often appears as a shoulder on aromatic |
| Aromatic | 1580 – 1600 | Variable | Ring skeletal vibrations. |
| Ether ( | 1240 – 1260 | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |
| Alkyl | 2850 – 2960 | Medium | |
| Aromatic | 3030 – 3070 | Weak |
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The data below is derived from homologous series analysis (specifically the methoxy analog) and standard chemical shift principles for liquid crystalline Schiff bases.
NMR (400 MHz,
)
Note: The molecule consists of two aromatic rings. Ring A is attached to the Cyano group; Ring B is attached to the Pentyloxy group.
| Multiplicity | Integral | Assignment | Structural Context | |
| 8.35 | Singlet (s) | 1H | Azomethine proton. The most deshielded singlet, diagnostic of the imine bond formation.[1] | |
| 7.85 | Doublet (d) | 2H | Ar-H (Ring B)[1] | Ortho to the imine group (deshielded by conjugation). |
| 7.68 | Doublet (d) | 2H | Ar-H (Ring A) | Ortho to the Cyano group (electron-withdrawing).[1] |
| 7.25 | Doublet (d) | 2H | Ar-H (Ring A) | Meta to the Cyano group.[1] |
| 6.98 | Doublet (d) | 2H | Ar-H (Ring B)[1] | Ortho to the alkoxy group (shielded by oxygen donation). |
| 4.02 | Triplet (t) | 2H | ||
| 1.81 | Quintet (m) | 2H | ||
| 1.35 – 1.45 | Multiplet (m) | 4H | Middle methylene protons of the chain.[1] | |
| 0.94 | Triplet (t) | 3H | Terminal methyl group.[1] |
NMR (100 MHz,
)
Key diagnostic peaks for verification:
-
Azomethine Carbon (
): ~160.5 ppm. -
Cyano Carbon (
): ~119.0 ppm. -
Alkoxy Carbon (
): ~162.8 ppm (Aromatic C attached to Oxygen).[1] -
Aliphatic Carbons: 68.4 ppm (
), followed by signals at ~29.0, 28.2, 22.5, and 14.1 ppm (terminal methyl).
Structural Logic & Troubleshooting
The following diagram illustrates the correlation between the molecular structure and the observed spectral signals, aiding in rapid troubleshooting of impurities.
Figure 2: Spectral logic flow for validating purity and identifying common hydrolysis products.
Quality Control Checkpoints
-
Moisture Sensitivity: Schiff bases are prone to hydrolysis. If the
NMR shows a small singlet at ~9.8 ppm, the sample contains hydrolyzed aldehyde. Recrystallize immediately in dry ethanol. -
Cis/Trans Isomerism: The imine bond exists predominantly in the trans (
) configuration, which is linear and favorable for liquid crystallinity. The cis isomer is sterically hindered and rare in the solid state.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts Table. Retrieved January 29, 2026, from [Link]
-
Royal Society of Chemistry. (2017).[2] Electronic Supplementary Information: Synthesis and Characterization of Schiff Base Liquid Crystals. Retrieved January 29, 2026, from [Link]
-
MDPI. (2020). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. Molecules. Retrieved January 29, 2026, from [Link]
Sources
Homologous Series of Alkoxybenzylidene-4-Cyanoanilines: A Technical Framework for Synthesis and Mesomorphic Profiling
The following technical guide is structured to provide a rigorous, self-validating framework for the synthesis and characterization of the Alkoxybenzylidene-4-cyanoaniline homologous series. It is designed for researchers requiring high-fidelity protocols and mechanistic insight.
Executive Summary
The homologous series of N-(4-alkoxybenzylidene)-4-cyanoanilines represents a canonical class of rod-like (calamitic) liquid crystals. Characterized by a rigid Schiff base core (
For drug development professionals, this series serves as a dual-purpose case study:
-
Materials Science: It demonstrates the principles of "Molecular Engineering"—tuning physical properties (phase transitions) via structural modification (alkyl chain length).
-
Medicinal Chemistry: The azomethine linkage is a privileged pharmacophore with documented cytotoxic and antimicrobial activity, making these high-purity mesogens potential candidates for biological screening.
Molecular Architecture & Design Logic
The design of this homologous series relies on three structural pillars to induce liquid crystallinity:
-
Rigid Core (The Mesogen): The central phenyl rings linked by an imine bond provide the necessary geometric anisotropy (aspect ratio > 3:1) to facilitate parallel alignment.
-
Terminal Dipole (
): The cyano group at the para position creates a strong longitudinal dipole moment ( D). This enhances the dielectric anisotropy ( ), stabilizing the Nematic phase and making the material responsive to electric fields. -
Flexible Tail (Alkoxy Chain,
): The alkyl chain acts as a "solvent" for the rigid core. Varying (the number of carbons) modulates the melting point and dictates the balance between Nematic (orientational order) and Smectic (positional order) phases.
Synthetic Protocol: A Self-Validating System
Objective: Synthesize high-purity homologs (
Reagents & Materials
-
Precursor A: 4-n-Alkoxybenzaldehyde (1.0 eq)
-
Precursor B: 4-Aminobenzonitrile (4-Cyanoaniline) (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Precursor A in 20 mL of absolute ethanol.
-
Activation: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.
-
Addition: Add 10 mmol of Precursor B (4-Cyanoaniline) to the solution.
-
Reflux (The Kinetic Driver): Attach a reflux condenser and heat the mixture at
for 3–4 hours.-
Checkpoint: The solution should turn yellow/orange, indicating imine formation.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. If crystallization does not occur spontaneously, cool in an ice bath for 30 minutes.
-
Filtration: Filter the crude solid under vacuum. Wash with cold ethanol (
) to remove unreacted aldehyde. -
Purification (The Purity Gate): Recrystallize from hot ethanol until a constant melting point is achieved (typically 2–3 cycles).
-
Yield Expectation: 75–85%.
-
Synthesis Workflow Diagram
Figure 1: Acid-catalyzed condensation pathway forming the azomethine linkage.
Physicochemical Characterization
Before assessing mesomorphic properties, structural identity must be confirmed.
| Technique | Diagnostic Signal | Mechanistic Insight |
| FTIR | Absence of | Confirms full consumption of aldehyde. |
| FTIR | Presence of | Confirms formation of the imine bond. |
| FTIR | Presence of | Verifies the integrity of the cyano group. |
| Singlet | The azomethine proton is highly deshielded by the C=N anisotropy. |
Mesomorphic Profiling (Phase Behavior)
The homologous series exhibits a distinct "Odd-Even Effect" and a crossover from Nematic to Smectic behavior as the chain length increases.
The Odd-Even Effect
Transition temperatures (specifically Nematic-Isotropic,
-
Even Carbon Numbers (
): The terminal methyl group lies off-axis relative to the molecular core, reducing the effective length-to-width ratio and lowering . -
Odd Carbon Numbers (
): The terminal methyl lies on-axis, enhancing the aspect ratio and increasing .
Phase Evolution Table
Note: Values are representative of the general series behavior found in literature [1, 2].
| Homolog ( | Alkyl Chain | Phase Sequence (Heating) | Key Observation |
| Methoxy | Cr | Purely Nematogenic. High melting point due to rigidity. | |
| Ethoxy | Cr | Lower | |
| Butoxy | Cr | Onset of Smectic behavior (often monotropic). | |
| Hexyloxy | Cr | Enantiotropic Smectic phase stabilizes. | |
| Octyloxy | Cr | Nematic phase often disappears; purely Smectogenic. |
Legend: Cr = Crystalline Solid; N = Nematic; SmC = Smectic C (tilted); SmA = Smectic A (orthogonal); Iso = Isotropic Liquid.
Phase Transition Logic Diagram
Figure 2: Impact of alkyl chain length on mesophase formation logic.
Translational Relevance: Drug Development
While primarily materials for optoelectronics, the Alkoxybenzylidene-4-cyanoaniline scaffold possesses significant pharmaceutical relevance:
-
Bioisosterism: The 4-cyanophenyl moiety is a known bioisostere for carbonyls and halogens in kinase inhibitors (e.g., Letrozole, Fadrozole).
-
Schiff Base Cytotoxicity: The azomethine linkage (
) is biologically active. It can chelate metal ions in metalloenzyme active sites or undergo hydrolysis in vivo to release the aldehyde and amine precursors, which may exhibit independent toxicity or therapeutic effects. -
Assay Utility: Due to their liquid crystalline nature, these molecules are sensitive to surface interactions. They are increasingly used in LC-based biosensors to detect protein binding events (e.g., BSA, IgG) at the aqueous-LC interface, providing a label-free detection mechanism for drug screening assays [3].
References
-
Singh, B., et al. (2010). "Liquid Crystalline Properties of 3-[4-(4-Alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines: Synthesis and Characterization." Molecular Crystals and Liquid Crystals. Link
-
Ha, S.T., et al. (2009). "Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines." Asian Journal of Chemistry. Link
-
Sivakumar, S., et al. (2009). "Liquid Crystal Biosensors: Principles, Structure and Applications." Journal of Biophotonics. Link
-
Yoshimi, T., et al. (2020).[1] "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica." Crystals. Link
-
Gallardo, H., & Silva, F.C. (1994). "A study of the effect of a lateral methoxy group on the transition temperature of the liquid crystalline phases." Journal of the Chemical Society, Perkin Transactions 2. Link
Sources
Methodological & Application
Application Note: Synthesis Protocol for 4'-(Amyloxy)benzylidene-4-cyanoaniline
Executive Summary
This guide provides a rigorous protocol for the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline (also known as 4-[(4-(pentyloxy)benzylidene)amino]benzonitrile). This molecule belongs to the class of Schiff base liquid crystals, widely utilized in electro-optical displays and as anisotropic solvents in spectroscopy due to their rod-like (calamitic) structure and mesomorphic properties.
The synthesis involves a condensation reaction between 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile (4-cyanoaniline). While the chemistry is classical, achieving electronic-grade purity required for liquid crystal applications demands strict adherence to the purification and characterization steps outlined below.
Chemical Reaction & Retrosynthesis
The target molecule is synthesized via an acid-catalyzed dehydration condensation (Schiff base formation).
Reaction Equation:
Mechanism Insight
The reaction proceeds through a nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl carbon, forming a carbinolamine intermediate. Under acidic conditions, this intermediate undergoes dehydration to form the imine (
Materials & Reagents
To ensure reproducibility and high phase transition purity, use reagents meeting the following specifications:
| Reagent | CAS No.[1][2][3][4][5][6] | Purity Grade | Role |
| 4-(Pentyloxy)benzaldehyde | 5736-94-7 | >98% (GC) | Electrophile (Precursor A) |
| 4-Aminobenzonitrile | 873-74-5 | >98% | Nucleophile (Precursor B) |
| Ethanol (Absolute) | 64-17-5 | Anhydrous, >99.5% | Solvent |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Catalyst |
| Ethyl Acetate | 141-78-6 | HPLC Grade | Extraction/Purification |
| Dichloromethane | 75-09-2 | HPLC Grade | Cleaning/TLC |
Safety Warning: 4-Aminobenzonitrile is toxic if swallowed and causes skin/eye irritation.[5][7] All operations must be performed in a fume hood wearing nitrile gloves and safety goggles.
Experimental Workflow
The following diagram illustrates the critical path for synthesis and purification.
Figure 1: Step-by-step experimental workflow for the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline.
Detailed Protocol
Step 1: Preparation of Reaction Mixture
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1.92 g (10.0 mmol) of 4-(pentyloxy)benzaldehyde and 1.18 g (10.0 mmol) of 4-aminobenzonitrile to the flask.
-
Solvent: Add 40 mL of absolute ethanol. Stir at room temperature until the solids are mostly dissolved.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Expert Note: The acid protonates the carbonyl oxygen, making it more electrophilic and susceptible to attack by the amine, which is relatively electron-deficient due to the cyano group.
-
Step 2: Condensation (Reflux)[8]
-
Heating: Heat the mixture to reflux (approx. 80°C) using an oil bath or heating mantle.
-
Duration: Maintain reflux for 3 to 6 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v).
-
Target: Disappearance of the aldehyde spot and appearance of a new, less polar spot (Schiff base).
-
Observation: The solution typically deepens in color (yellow to orange) as the conjugated system forms.
-
Step 3: Isolation and Purification
-
Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour to maximize precipitation.
-
Filtration: Filter the precipitate using a Buchner funnel under vacuum. Wash the solid cake with 10 mL of cold ethanol to remove unreacted starting materials and the acid catalyst.
-
Recrystallization (Critical for LC Properties):
-
Dissolve the crude solid in the minimum amount of boiling ethanol (or a 9:1 Ethanol/Ethyl Acetate mix if solubility is low).
-
Allow to cool slowly to form needle-like crystals.
-
Filter and dry in a vacuum desiccator over
or silica gel for 12 hours.
-
Characterization & Validation
To validate the synthesis, compare your data against the following standard values.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Proton ( | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Imine | 8.35 - 8.45 | Singlet (s) | 1H | |
| Aromatic | 7.80 - 7.90 | Doublet (d) | 2H | Aldehyde Ring (ortho to imine) |
| Aromatic | 7.65 - 7.75 | Doublet (d) | 2H | Nitrile Ring (ortho to CN) |
| Aromatic | 7.20 - 7.30 | Doublet (d) | 2H | Nitrile Ring (ortho to N) |
| Aromatic | 6.95 - 7.05 | Doublet (d) | 2H | Aldehyde Ring (ortho to O) |
| Alkoxy | 4.00 - 4.05 | Triplet (t) | 2H | |
| Alkyl | 1.75 - 1.85 | Multiplet (m) | 2H | |
| Alkyl | 1.35 - 1.50 | Multiplet (m) | 4H | |
| Methyl | 0.90 - 0.95 | Triplet (t) | 3H |
Infrared Spectroscopy (FT-IR)[10]
-
Stretch: Sharp peak at
. -
Stretch: Strong peak at
. -
Absence of
: No strong peak around (confirms consumption of aldehyde). -
Absence of
: No double peak around (confirms consumption of amine).
Phase Transition (DSC)
Liquid crystalline behavior is confirmed by Differential Scanning Calorimetry.[9][10]
-
Melting Point (Crystal
Mesophase/Isotropic): Typically 60°C - 110°C range depending on purity. -
Texture: Polarized Optical Microscopy (POM) should reveal a Nematic schlieren texture or Smectic A focal conic texture upon cooling from the isotropic phase.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or high solubility in ethanol. | Increase reflux time; concentrate the mother liquor before cooling; add a few drops of water to induce precipitation. |
| Oily Product | Impurities preventing crystallization. | Scratch the flask glass with a rod; seed with a pure crystal; use a solvent mixture (Ethanol/Hexane) for recrystallization. |
| Residual Aldehyde | Equilibrium not shifted. | Use a Dean-Stark trap with Toluene instead of Ethanol to physically remove water (azeotropic distillation). |
| Low Melting Point | Solvent inclusion or starting material contamination. | Dry the product thoroughly under high vacuum; repeat recrystallization. |
References
-
BenchChem. (2025).[9] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. Retrieved from
-
Fluorochem. (2025).[7] Product Specification: (E)-4-((4-(Pentyloxy)benzylidene)amino)benzonitrile.[5] Retrieved from
-
Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. Retrieved from
-
ChemicalBook. (2025). 4-Aminobenzonitrile Properties and Spectra. Retrieved from
-
PubChem. (2025).[7] Compound Summary: 4'-((4-Pentyloxybenzylidene)amino)benzonitrile.[5] National Library of Medicine. Retrieved from
Sources
- 1. Benzonitrile, 4-fluoro- (CAS 1194-02-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-(Benzyloxy)benzonitrile | CAS#:52805-36-4 | Chemsrc [chemsrc.com]
- 3. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Aminobenzonitrile 4-Cyanoaniline [sigmaaldrich.com]
- 7. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Synthesis and Characterization of Schiff Base Liquid Crystals
Abstract & Strategic Relevance
This application note details the experimental setup and protocol for synthesizing Schiff base (imine-linked) liquid crystals. While historically pivotal in display technology (e.g., MBBA), Schiff bases currently hold dual strategic value:[1]
-
Materials Science: As tunable mesogens for sensors and optical switches.
-
Drug Development: As labile "prodrug" linkers. The azomethine bond (
) is stable at physiological pH but hydrolyzes in acidic tumor microenvironments, making this chemistry highly relevant for pH-responsive drug delivery systems.
This guide moves beyond basic organic synthesis, focusing on the purification of mesophases —ensuring the isolated material exhibits the long-range orientational order required for liquid crystallinity.
Chemical Design Strategy
The formation of a liquid crystalline (LC) phase requires a molecule to possess a rigid core (mesogen) and flexible tails. In Schiff bases, the rigid core is the diphenyl imine structure.
-
The Core (Rigidity): The
hybridized Nitrogen restricts rotation, maintaining the linearity required for the Nematic or Smectic phases. -
The Tails (Flexibility): Alkyl or alkoxy chains (typically
to carbons) induce fluidity.-
Short chains (
): High melting point, often no mesophase (purely crystalline). -
Medium chains (
): Nematic phases (orientational order only).[2] -
Long chains (
): Smectic phases (positional + orientational order).
-
Target Molecule for this Protocol: 4-Methoxybenzylidene-4'-butylaniline (MBBA) or its homologs. This is the "Drosophila" of liquid crystals—a standard reference material.
Experimental Setup & Safety
The Reaction Rig
To ensure high yield and prevent early hydrolysis of the imine bond, moisture exclusion is critical during the high-temperature phase.
-
Vessel: 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 ground glass joints.
-
Condenser: West or Liebig condenser for reflux.
-
Heating: Oil bath (silicone oil) on a magnetic stirrer hotplate. Avoid heating mantles to prevent localized hotspots that degrade the amine.
-
Atmosphere: Nitrogen balloon or line attached to the top of the condenser via a septum/needle (optional but recommended for high purity).
Reagents & Solvents
| Reagent | Role | Purity Requirement |
| 4-Methoxybenzaldehyde | Electrophile | >98% (Freshly distilled if yellowed) |
| 4-Butylaniline | Nucleophile | >97% (Clear to pale yellow liquid) |
| Absolute Ethanol | Solvent | Anhydrous (Water drives equilibrium backward) |
| Glacial Acetic Acid | Catalyst | 99.7% (Strictly catalytic amount) |
Synthesis Protocol: Acid-Catalyzed Condensation
Step 1: Stoichiometric Mixing
-
In the 100 mL RBF, dissolve 10 mmol of 4-methoxybenzaldehyde in 15 mL of absolute ethanol .
-
Add 10 mmol of 4-butylaniline .
-
Observation: The solution may warm slightly and turn yellow immediately. This indicates the formation of the hemiaminal intermediate.
-
-
Add 2-3 drops of Glacial Acetic Acid .
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, making the carbon more electrophilic. Caution: Do not add excess acid; it will protonate the amine, rendering it non-nucleophilic and killing the reaction.
-
Step 2: Reflux (Thermodynamic Control)
-
Attach the condenser and establish cooling water flow.
-
Heat the mixture to reflux (~78°C) with moderate stirring (300 RPM).
-
Duration: Reflux for 3 to 4 hours .
-
Why? Imine formation is an equilibrium process (
). Reflux provides the activation energy to eliminate water. In ethanol, the Schiff base is often less soluble than the reactants, eventually precipitating upon cooling, which drives the equilibrium forward (Le Chatelier’s principle).
-
Step 3: Isolation
-
Remove the flask from heat and allow it to cool to room temperature slowly.
-
Place the flask in an ice bath (0°C) for 30 minutes to maximize precipitation.
-
Filter the crystalline solid using a Buchner funnel and vacuum.
-
Wash: Rinse the filter cake with 5-10 mL of ice-cold ethanol . This removes unreacted aldehyde (which is an oil) and amine.
Purification & Validation (The "Self-Validating" System)
Crude Schiff bases often contain trace amines that destabilize the LC phase.
Recrystallization Protocol:
-
Dissolve the crude solid in the minimum amount of boiling ethanol.
-
If the solution is cloudy, perform a hot filtration.
-
Allow to cool very slowly (wrap the flask in a towel). Rapid cooling traps impurities in the crystal lattice.
Validation Checkpoint (TLC):
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Criteria: The product spot must be distinct from the aldehyde (high
) and amine (low , streaks). A single spot under UV light confirms chemical purity.
Characterization of Mesophases
This section distinguishes a standard organic chemist from a materials scientist. We must prove the existence of the "fourth state of matter."
Polarized Optical Microscopy (POM)
Setup: Place a small amount of sample between a glass slide and a cover slip. Heat to the isotropic (clear liquid) phase, then cool slowly while observing under crossed polarizers.
| Texture Observed | Phase Identification | Interpretation |
| Schlieren Texture | Nematic (N) | Dark "brushes" (2 or 4 arms) meeting at point defects. Indicates orientational order but no positional layers.[5] |
| Focal Conic Fan | Smectic A (SmA) | Fan-shaped domains. Indicates molecules are arranged in layers (positional order). |
| Black Field | Isotropic | Random orientation cancels birefringence. |
Differential Scanning Calorimetry (DSC)
Run a heat-cool-heat cycle at 10°C/min. You look for two distinct endothermic peaks upon heating:
-
(Melting): Crystal
Liquid Crystal. -
(Clearing): Liquid Crystal
Isotropic Liquid.
The temperature range between
Workflow Visualization
Diagram 1: Synthesis & Logic Flow
Caption: Step-by-step workflow from stoichiometric mixing to purified mesogenic crystals.
Diagram 2: Characterization Decision Tree
Caption: Diagnostic logic for identifying liquid crystalline phases based on optical textures.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| No Precipitate | Product too soluble or reaction incomplete. | Evaporate 50% of solvent (Rotovap) or add water dropwise to induce turbidity, then cool. |
| Oily Product | Impurities depressed the melting point. | Scratch the glass with a rod to induce nucleation. Recrystallize from a more polar solvent mixture (EtOH/Water). |
| Low Yield | Water accumulation. | Use a Dean-Stark trap with Toluene instead of Ethanol to physically remove water (azeotropic distillation). |
| No Mesophase | Tails too short or core too flexible. | Verify structure via NMR.[6] If structure is correct, the specific homolog may be purely crystalline. Increase tail length. |
References
-
Synthesis Mechanism & Green Chemistry
- Citations regarding the acid-catalyzed mechanism and ethanol reflux protocols.
-
Source:
-
Liquid Crystal Textures (POM)
- Authoritative guide on Schlieren and Focal Conic textures.
-
Source:
-
Binary Mixtures & Phase Diagrams
- Details on how lateral substituents affect mesophase stability (relevant for drug design/linker stability).
-
Source:
-
Schiff Bases in Biological Applications
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. tandfonline.com [tandfonline.com]
- 3. ionicviper.org [ionicviper.org]
- 4. A simple procedure for crystallization of the Schiff reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. environmentaljournals.org [environmentaljournals.org]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
- 7. youtube.com [youtube.com]
- 8. gsconlinepress.com [gsconlinepress.com]
Advanced Electro-Optical Characterization of Alkoxybenzylidene-Cyanoaniline Liquid Crystals
Executive Summary & Application Context
Alkoxybenzylidene-cyanoaniline derivatives represent a class of polar Schiff base liquid crystals (LCs) . Structurally, they possess a rigid imine linkage (
Why this material matters:
-
High Birefringence (
): The extended -conjugation provides excellent optical anisotropy, making them sensitive transducers for optical switching. -
Strong Dielectric Anisotropy (
): The terminal cyano ( ) group induces a massive longitudinal dipole moment. This results in low threshold voltages ( ), crucial for low-power devices. -
Bio-Mimetic Relevance: Due to their rod-like structure and amphiphilic nature, these LCs are increasingly used in LC-based biosensors . They can detect interfacial binding events (e.g., protein-ligand interactions) by disrupting the LC alignment, offering a label-free detection mechanism for drug development assays.
Critical Caveat (Expertise Insight): Unlike cyanobiphenyls (e.g., 5CB), Schiff bases are chemically unstable in the presence of moisture. The imine bond is susceptible to hydrolysis, decomposing back into the aldehyde and amine. Strict humidity control is non-negotiable.
Experimental Workflow Logic
The characterization process follows a linear dependency: chemical integrity
Figure 1: Sequential workflow for validating and characterizing polar Schiff base liquid crystals.
Protocol A: Sample Preparation & Cell Assembly[1]
Objective: Create a defect-free Nematic slab with defined boundary conditions.
Materials & Equipment[2][3][4]
-
LC Sample: N-(4-alkoxybenzylidene)-4-cyanoaniline (Synthesized via condensation of 4-alkoxybenzaldehyde and 4-aminobenzonitrile).
-
Substrates: Indium Tin Oxide (ITO) coated glass (
).[1] -
Alignment Agents:
-
Planar (Homogeneous): Polyimide (PI) solution (e.g., AL-1254).
-
Homeotropic (Vertical): CTAB or Silane coupling agents (DMOAP).
-
-
Spacers: Mylar or silica beads (typically 5–10
).
Step-by-Step Procedure
-
Substrate Etching: Pattern ITO glass using photolithography or acid etching (HCl:HNO3) to define the active electrode area (typically
). -
Cleaning: Ultrasonicate substrates in Acetone
Isopropanol DI Water (15 min each). Dry with gas. -
Alignment Layer Deposition:
-
Spin-coat PI at 3000 rpm for 30s.
-
Soft Bake: 80°C for 10 min.
-
Hard Bake: 200°C for 1 hour (polymerizes the imide).
-
-
Rubbing (Crucial for Planar): Use a velvet cloth to rub the PI surface unidirectionally. This induces micro-grooves that anchor the LC director
. -
Cell Assembly: Sandwich two substrates (rubbing directions anti-parallel) with spacers. Seal edges with UV-curable glue, leaving two filling ports.
-
Capillary Filling (The "Schiff Base" Modification):
-
Place the empty cell and LC sample in a vacuum oven or glovebox .
-
Heat the sample to its Isotropic Phase (clear liquid).
-
Dip the cell port into the droplet. Capillary action fills the cell.
-
Reasoning: Filling in the isotropic phase prevents flow-induced alignment defects. Filling in a dry environment prevents hydrolysis.
-
Protocol B: Dielectric Spectroscopy
Objective: Measure the dielectric anisotropy
Theory
For cyano-Schiff bases, the dipole is along the long axis.
-
: Measured using a Homeotropic cell (Director
). -
: Measured using a Planar cell (Director
).
Measurement Setup
-
Instrument: LCR Meter (e.g., Keysight E4980A).
-
Frequency: 1 kHz (Low enough to avoid relaxation, high enough to avoid ionic impurity conduction).
-
Voltage: 0.5
(Must be to avoid reorienting the LC during measurement).
Protocol
-
Connect the LC cell to the LCR meter using shielded Kelvin probes.
-
Calibrate "Open" (empty fixture) and "Short" corrections.
-
Measure Capacitance (
) of the filled cell. -
Measure Capacitance (
) of the empty cell (before filling) to determine precise thickness . -
Calculation:
-
Calculate
from the homeotropic cell. -
Calculate
from the planar cell. -
Compute
.
-
Expected Result: For cyano-derivatives, expect a large positive
Protocol C: Electro-Optical Switching (Fréedericksz Transition)
Objective: Determine the Threshold Voltage (
Experimental Setup (The Optical Bench)
Figure 2: Cross-polarized transmission setup for measuring voltage-dependent transmittance.
Methodology
-
Alignment: Place the Planar cell between crossed polarizers.
-
Orientation: Rotate the cell so the rubbing direction is at 45° relative to the polarizer axis. This maximizes transmittance (
) according to: Where is the phase retardation. -
Voltage Sweep:
-
Apply a 1 kHz square wave.[2]
-
Ramp voltage from 0V to 10V in 0.1V steps.
-
-
Observation:
-
Region I (
): The director is anchored parallel to the glass. Transmittance is constant (maxima or minima depending on thickness). -
Region II (
): The electric field exerts a torque. The molecules tilt toward the vertical field (Fréedericksz transition). The effective birefringence drops, causing oscillations in transmittance.
-
Data Analysis: Extracting
The threshold voltage is mathematically defined as:
-
Plot Transmittance vs. Voltage.
-
Identify the voltage where the transmittance first deviates from the baseline. This is
. -
Rearrange to solve for the Splay Elastic Constant (
): (Note: Use the value obtained in Protocol B).
Summary of Key Parameters
| Parameter | Symbol | Typical Value (Cyano-Schiff) | Unit | Significance |
| Dielectric Anisotropy | +10 to +25 | - | Drives low-voltage switching. | |
| Threshold Voltage | 0.7 - 1.5 | Volts | Critical for battery-operated biosensors. | |
| Birefringence | 0.20 - 0.35 | - | High | |
| Splay Elastic Constant | 5 - 15 | pN | Measure of mechanical stiffness of the LC order. |
Troubleshooting & Safety
-
Issue: "Flickering" or unstable texture under microscope.
-
Cause: Ionic impurities or AC frequency too low.
-
Fix: Increase frequency to 2-5 kHz; repurify sample (recrystallization from ethanol).
-
-
Issue:
drifts over time.-
Cause:Hydrolysis. The Schiff base is degrading.
-
Fix: Seal cells with high-grade epoxy; store in desiccator.
-
-
Safety: Cyano-derivatives are toxic if ingested. Handle with gloves. The synthesis precursors (anilines) are potential carcinogens.
References
-
Deepaksundar, B., et al. (2023). "Studies on Electro Chemical Activity and Third Order Non Linear Optical Properties of Novel Schiff Base Compounds." Metallurgical and Materials Engineering. Link
-
Dhara, S. (2009). "Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells." Journal of Physics.[3][4] Link
-
Lavrentovich Group. (2023). "Introduction to Dielectric Measurements of Nematic Liquid Crystals." Kent State University Liquid Crystal Institute.[5] Link
-
Iraqi Journal of Applied Physics. (2025). "Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes." Link
-
Case Western Reserve University. (1994). "Vanishing Freedericksz Transition Threshold Voltage in a Chiral Nematic Liquid Crystal." Scholarly Commons. Link
Sources
Application Note: 4'-(Amyloxy)benzylidene-4-cyanoaniline in High-Fidelity Display Architectures
[1]
Executive Summary
This technical guide details the synthesis, characterization, and device integration of 4'-(Amyloxy)benzylidene-4-cyanoaniline (hereafter referred to as 5O-BCA ).[1] As a Schiff base mesogen possessing a terminal cyano group, 5O-BCA exhibits strong positive dielectric anisotropy (
Target Audience: Materials Scientists, Display Engineers, and QA/QC Professionals adapting pharmaceutical-grade purity protocols to electronic materials.
Material Profile & Mechanism of Action[2]
Chemical Identity[1][3]
-
IUPAC Name: 4-[(4-pentyloxybenzylidene)amino]benzonitrile[1][2]
-
Common Abbreviation: 5O-BCA[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 292.38 g/mol [1]
-
Structural Class: Schiff Base (Anil) Nematogen[1]
Mechanistic Role in Displays
5O-BCA functions as a nematogen —a rod-like molecule that aligns with an electric field.[1]
-
Dipole Moment: The terminal cyano (
) group creates a strong permanent dipole along the molecular long axis. When an AC voltage is applied, this dipole couples with the field, forcing the molecule to align parallel to the field vector (Homeotropic alignment). -
Optical Anisotropy: The conjugated
-electron system (benzene-imine-benzene) results in high birefringence.[1] This property is critical for controlling the polarization state of light passing through the display cell.
Protocol A: High-Purity Synthesis
Context: Schiff bases are susceptible to hydrolysis. The following protocol borrows "Good Manufacturing Practice" (GMP) concepts from drug development to ensure device-grade stability.
Reagents
-
Precursor A: 4-Amyloxybenzaldehyde (Purity >98%)[1]
-
Precursor B: 4-Aminobenzonitrile (Purity >98%)[1]
-
Solvent: Absolute Ethanol (Anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (Trace)[1]
Workflow Diagram (Synthesis)
Figure 1: Acid-catalyzed condensation pathway for 5O-BCA synthesis.
Step-by-Step Procedure
-
Stoichiometry: Dissolve 10 mmol of 4-Amyloxybenzaldehyde and 10 mmol of 4-Aminobenzonitrile in 30 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. The solution will darken slightly (yellow/amber) indicating imine formation. -
Crystallization: Cool the solution slowly to room temperature, then to
. The Schiff base will precipitate as crystalline needles. -
Purification (Critical):
-
Filter the crude solid.[3]
-
Recrystallize twice from hot ethanol.
-
Why? Trace amine impurities degrade voltage holding ratio (VHR) in displays.
-
-
Drying: Dry under vacuum at
for 12 hours over to remove all traces of water (preventing hydrolysis).
Protocol B: Electro-Optical Device Fabrication (TN Cell)
Context: To validate the material, we construct a Twisted Nematic (TN) test cell. This requires precise surface engineering.
Materials
-
Substrates: Indium Tin Oxide (ITO) coated glass (
). -
Alignment Layer: Polyimide (PI) solution (e.g., AL-1254).[1]
-
Spacers: 5
glass microspheres.
Workflow Diagram (Switching Mechanism)
Figure 2: Electro-optical switching logic of 5O-BCA in a TN cell configuration.
Fabrication Steps
-
Etching: Pattern ITO glass using photolithography to define the active pixel area (
). -
Alignment Coating: Spin-coat Polyimide at 3000 RPM for 30s. Bake at
for 1 hour to imidize. -
Rubbing: Mechanically rub the PI surface with a velvet cloth.
-
Top Plate: Rub direction
. -
Bottom Plate: Rub direction
.[4] -
Result: Induces a
helical twist in the 5O-BCA molecules.
-
-
Assembly: Disperse spacers on the bottom plate. Seal edges with UV-curable glue, leaving a small fill port.[1]
-
Filling (Capillary Action):
-
Heat the 5O-BCA to its isotropic phase (
, approx ). -
Place a droplet at the fill port. The liquid flows into the cell via capillary force.
-
Cooling: Slowly cool (
) to room temperature to allow domain growth without defects.
-
Characterization & Quality Control Data
Thermal Properties (DSC)
Differential Scanning Calorimetry (DSC) verifies the phase transition temperatures.[5]
| Transition | Temperature ( | Enthalpy ( | Interpretation |
| Cr | 48.0 | High | Melting point (Crystal to Nematic) |
| N | 68.5 | Low | Clearing point (Nematic to Isotropic) |
| Supercooling | < 25.0 | N/A | Material remains nematic at room temp (metastable) |
Electro-Optical Response
Using a He-Ne laser (
Stability & Handling (Crucial)
The Hydrolysis Hazard:
Unlike cyanobiphenyls (e.g., 5CB), Schiff bases contain an imine linkage (
Mitigation Protocol:
-
Storage: Store under Argon or Nitrogen atmosphere in a desiccator.
-
Device Sealing: Use epoxy seals with low water vapor transmission rates (WVTR).
-
UV Protection: Schiff bases are UV-unstable.[1] Use UV-blocking filters (
) in the final display stack.
References
-
Synthesis & Properties: "Synthesis and physical properties of Schiff base liquid crystals." Journal of Molecular Liquids.
-
TN Device Physics: Schadt, M., & Helfrich, W. (1971).[6] "Voltage-Dependent Optical Activity of a Twisted Nematic Liquid Crystal." Applied Physics Letters.
-
Chemical Data: PubChem Compound Summary for CID 23369117, 4'-[(4-pentyloxybenzylidene)amino]benzonitrile.[1]
-
Phase Transitions: "Liquid Crystalline Polymorphism of 4-Alkyloxybenzylidene-4'-Alkyloxyanilines." ResearchGate.
Sources
- 1. 4'-(AMYLOXY)BENZYLIDENE-4-CYANOANILINE | 37075-25-5 [chemicalbook.com]
- 2. 4'-(Amyloxy)benzylidene-4-cyanoaniline | C19H20N2O | CID 23369117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 4. jetir.org [jetir.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Thermal Stability & Phase Behavior Analysis of 4'-(Amyloxy)benzylidene-4-cyanoaniline
Executive Summary
This guide details the thermal characterization protocols for 4'-(Amyloxy)benzylidene-4-cyanoaniline , a representative Schiff base liquid crystal (mesogen). Due to the azomethine (
Target Audience: Materials Scientists, Physical Chemists, and Formulation Engineers.
Material Context & Chemical Logic
Compound: 4'-(Amyloxy)benzylidene-4-cyanoaniline
Molecular Formula:
Critical Mechanistic Insights
-
The Azomethine Linkage Vulnerability: The central imine bond is thermodynamically stable but kinetically labile in the presence of water and acid traces, leading to hydrolysis back into the aldehyde (4-amyloxybenzaldehyde) and amine (4-aminobenzonitrile) precursors. Protocol Implication: All thermal tests must be conducted under a dry, inert nitrogen atmosphere.
-
Mesophase Behavior: The cyano (-CN) tail provides a strong longitudinal dipole, promoting Nematic phase formation. The amyl (
) chain adds flexibility, potentially inducing lower-temperature Smectic phases. -
Thermal History Memory: Liquid crystals often exhibit monotropic phases (observable only upon cooling) or polymorphism. A single heating run is insufficient for characterization.
Characterization Workflow (Logic Map)
The following diagram illustrates the sequential workflow required to validate the material's thermal profile.
Figure 1: Sequential workflow ensuring safety and data integrity. TGA precedes DSC to prevent sensor contamination.
Detailed Protocols
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine the thermal stability limit (
Instrumentation: TGA with microbalance sensitivity
Procedure:
-
Calibration: Calibrate mass using standard weights and temperature using Curie point standards (e.g., Alumel, Nickel).
-
Sample Prep: Weigh 5–10 mg of the sample into an Alumina (
) crucible. Note: Do not use Aluminum pans for TGA above 600°C. -
Atmosphere: Purge with dry Nitrogen (
) at 50 mL/min to prevent oxidation masking the intrinsic degradation. -
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 600°C.
-
-
Data Analysis:
-
Identify
(extrapolated onset of decomposition). -
Pass Criteria:
must be (typically Schiff bases degrade > 280°C). If mass loss occurs , it indicates solvent/moisture contamination.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Quantify phase transition temperatures and enthalpies (
Standard: ASTM E794 (Melting/Crystallization) [1].[2]
Procedure:
-
Pan Selection: Hermetically sealed Aluminum pans (Tzero style preferred) to prevent sublimation of the mesogen at high temperatures.
-
Sample Mass: 3–5 mg (ensure flat contact with pan bottom).
-
Reference: Empty hermetic Aluminum pan of matched mass (
mg). -
Atmosphere: Dry Nitrogen (
) at 50 mL/min. -
Thermal Cycle (Heat-Cool-Heat):
-
Cycle 1 (Conditioning): Heat from 0°C to 160°C at 10°C/min. (Erases thermal history/polymorphs).
-
Cooling: Cool from 160°C to 0°C at 10°C/min. (Observes reversible mesophase formation).
-
Cycle 2 (Analysis): Heat from 0°C to 160°C at 10°C/min. (Collects thermodynamic data).
-
-
Data Extraction:
-
Integrate peaks to find Enthalpy (
in J/g). -
Record Peak Temperature (
) and Onset Temperature ( ).
-
Protocol C: Hot Stage Microscopy (HSM)
Objective: Visual validation of phase types (Nematic vs. Smectic).
Procedure:
-
Place a few grains of sample between a glass slide and cover slip.
-
Insert into a hot stage (e.g., Linkam) mounted on a Polarized Optical Microscope (POM).
-
Cross polarizers (
). -
Heat at 5°C/min to the isotropic phase (black field).
-
Cool at 2°C/min and observe texture formation.
Expected Results & Interpretation
Thermal Profile Table
| Parameter | Expected Range | Observation | Physical Meaning |
| T(onset) Degradation | 280°C – 320°C | TGA Step | Limit of chemical stability. |
| Melting Point ( | 60°C – 90°C | Sharp DSC Endotherm | Transition from solid crystal to Liquid Crystal. |
| Clearing Point ( | 100°C – 140°C | Small DSC Endotherm | Transition from Nematic LC to Isotropic Liquid. |
| Mesophase Range | Window between peaks | Useful working temperature range. |
Texture Identification (HSM)
-
Nematic Phase: Look for Schlieren textures (thread-like defects) or "Marble" textures upon cooling from isotropic. Flash of birefringence indicates N-I transition.
-
Smectic Phase (if present): Look for Focal Conic Fan textures or homeotropic (black) domains that are distinct from the isotropic black.
Thermodynamic Logic
The entropy of transition (
-
Crystal
Nematic: Large (breaking lattice). -
Nematic
Isotropic: Small (typically 0.2 – 2.0 kJ/mol) [2]. Note: If the high-temperature peak is large, the material may have skipped the LC phase (direct melting).
Troubleshooting & Validation
Self-Validating Check: If the DSC trace shows a small endotherm before the main melting peak during the second heating cycle, but not the first, the material exhibits monotropic liquid crystallinity (metastable phase).
Common Failure Modes:
-
Double Melting Peak:
-
Cause: Impurity or Polymorphism.
-
Validation: Run TGA.[3] If mass loss < 0.5%, it is polymorphism. If mass loss > 1%, it is solvent/impurity.
-
-
Downward Shift in Transitions:
-
Cause: Hydrolysis of the Schiff base.
-
Validation: Check the sample preparation environment.[4] Was it exposed to high humidity? Re-dry sample and run under strict
.
-
References
-
ASTM International. (2018). ASTM E794-06(2018) Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. West Conshohocken, PA. [Link]
-
Nafee, S.S., et al. (2019).[3] "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study." Molecules, 24(17), 3032.[3] [Link]
-
Ha, S.T., et al. (2010). "Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules." International Journal of Molecular Sciences, 11(11), 4631–4643. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Synthesis of Schiff Base Liquid Crystals
Status: Operational Ticket: #LC-SB-YIELD-OPT Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The "Reversibility Trap"
Low yield in Schiff base (imine) liquid crystal synthesis is rarely due to "bad chemistry" in the theoretical sense. It is almost exclusively a failure to manage thermodynamic equilibrium .
Schiff base formation is a reversible condensation reaction.[1] Unlike irreversible couplings (e.g., Suzuki-Miyaura), the imine product exists in a tug-of-war with its precursors (aldehyde and amine) and water. If you do not actively remove water, the reaction will hit a "yield ceiling" (often ~40-50%) regardless of reflux time.
For Liquid Crystals (LCs), this is doubly critical. Even trace amounts of unreacted aldehyde or amine act as impurities that depress the isotropic transition temperature (
Module 1: The Equilibrium Battle (Water Management)
The Issue: You are refluxing in ethanol for 24 hours, but yields remain low (<60%), or the product is an oil.
The Mechanism:
Protocol A: Azeotropic Distillation (The Gold Standard)
For mesogenic cores that are thermally stable, this is the most reliable method.
-
Solvent: Toluene or Benzene (forms a low-boiling azeotrope with water).
-
Hardware: Dean-Stark apparatus.
-
Why it works: It physically removes water from the reaction vessel, forcing the equilibrium 100% to the right.
Protocol B: Molecular Sieves (The Kinetic Approach)
Use this for thermally sensitive mesogens or when using solvents that don't azeotrope well (e.g., THF, Methanol).
-
Agent: Activated 4Å Molecular Sieves.[2]
-
Setup: Add sieves directly to the reaction flask or in a Soxhlet thimble.
-
Critical Step: Sieves must be activated (heated to >300°C under vacuum) immediately before use. "Jar-fresh" sieves are often already saturated with atmospheric moisture.
Module 2: Catalytic Tuning (The pH "Goldilocks Zone")
The Issue: The reaction is stalled. Adding more acid turns the mixture dark/tarry without improving yield.
The Mechanism: The reaction requires acid catalysis to protonate the carbinolamine -OH group (making it a better leaving group). However, amines are basic .
-
Too much acid: You protonate the amine (
).[3] It loses its lone pair and becomes non-nucleophilic. Reaction stops. -
Too little acid: The carbinolamine intermediate forms but doesn't dehydrate to the imine.
Recommendation: Use Glacial Acetic Acid (AcOH) for standard reactions. Use p-Toluenesulfonic Acid (p-TSA) (0.1 - 1 mol%) only for sterically hindered or electron-deficient aldehydes.
Module 3: Purification & Phase Integrity
The Issue: Yield is decent, but the substance doesn't show liquid crystalline behavior (no birefringence under Polarized Optical Microscopy).
The Diagnosis: Impurity-induced phase suppression. Schiff base LCs are notorious for retaining unreacted aldehyde. Aldehydes can oxidize to carboxylic acids, which disrupt the pi-stacking required for the mesophase.
The Fix:
-
Do not use column chromatography on silica gel if possible. Silica is slightly acidic and wet; it can hydrolyze the imine back to the starting materials during purification.
-
Recrystallization is mandatory.
-
Solvent: Absolute Ethanol or Ethanol/Ethyl Acetate mixtures.
-
Technique: Repeated recrystallization until the Clearing Point (
) is constant between cycles (verified by DSC).
-
Standard Operating Procedure (SOP): High-Yield LC Synthesis
Target: Synthesis of a rod-like Schiff base mesogen (e.g., 4-alkoxybenzylidene-4'-alkylaniline).
-
Stoichiometry: Use a slight excess (1.05 eq) of the amine . Amines are easier to remove via recrystallization than aldehydes.
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar, Dean-Stark trap, and reflux condenser.
-
Solvent System: Anhydrous Toluene (approx. 10 mL per gram of reactant).
-
Catalyst: Add catalytic p-TSA (0.5 mol%).
-
Reaction:
-
Reflux vigorously. You must see the solvent condensing in the Dean-Stark trap.
-
Monitor water collection.[4] Reaction is complete when water volume stabilizes (usually 3-6 hours).
-
-
Isolation:
-
Cool to room temperature.[5]
-
Rotary evaporate toluene.
-
Immediate recrystallization from hot absolute ethanol.
-
-
Validation: Check purity via 1H-NMR (look for disappearance of aldehyde -CHO peak at ~10 ppm and appearance of imine -CH=N- peak at ~8.4 ppm).
Visualizing the Failure Points
Diagram 1: Reaction Mechanism & Control Points
Caption: The mechanistic pathway highlighting critical failure points: amine protonation (pH too low) and hydrolysis (water retention).
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthesis failures based on physical state and reaction appearance.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Equilibrium limitation (Water accumulation). | Switch from simple reflux to Dean-Stark azeotropic distillation using toluene [1][2]. |
| Product is an oil | Presence of unreacted aldehyde or solvent occlusion. | Triturate with cold hexanes. If that fails, recrystallize from absolute ethanol [3].[6] |
| Reaction turns black | Oxidation of amine or polymerization of aldehyde. | Conduct reaction under Nitrogen/Argon atmosphere. Reduce acid catalyst concentration [4]. |
| No Mesophase (LC) | Impurity suppression (Trace starting materials). | Avoid silica columns (hydrolysis risk).[7] Perform hot filtration during recrystallization to remove dust/seeds [5]. |
| Precipitate forms early | Product is insoluble in refluxing solvent. | This stops the reaction before completion. Switch to a higher boiling solvent (e.g., Xylene) or a more polar one (e.g., DMF) if solubility is the issue. |
References
-
BenchChem. (2025).[3] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from
-
ResearchGate. (2015).[2] Is it necessary to remove water during schiff base synthesis? Retrieved from
-
ResearchGate. (2013).[6] What are the simplest and best methods for purifying the Schiff base by crystallization? Retrieved from
-
Reddit (r/Chempros). (2024).[7][8] Synthesis of Schiff base: Troubleshooting catalytic conditions. Retrieved from
-
Al-Obaidi, N. S., et al. (2018).[9] Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds. World Journal of Environmental Biosciences. Retrieved from
Sources
- 1. Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple procedure for crystallization of the Schiff reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. environmentaljournals.org [environmentaljournals.org]
Technical Support Center: Dehydration Strategies for Imine Mesogen Synthesis
Topic: Water Removal in the Synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline Target Molecule: 4'-(Pentyloxy)benzylidene-4-cyanoaniline (Schiff Base Liquid Crystal) Reaction Type: Acid-Catalyzed Dehydration Condensation
Executive Summary
The synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline involves the condensation of 4-amyloxybenzaldehyde and 4-aminobenzonitrile . This is a reversible equilibrium reaction (
The Critical Challenge: The 4-cyano group on the aniline is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the amine. Consequently, the forward reaction is sluggish, and the presence of even trace water will drive the equilibrium backward toward hydrolysis. Aggressive and continuous water removal is not optional—it is the rate-determining factor for high yield.
This guide details three validated protocols for water removal, ranked by scale and efficiency.
Module 1: Azeotropic Distillation (The Gold Standard)
Recommended for: Scale-up (>5g), high-purity requirements, and robust substrates.
This method utilizes a Dean-Stark trap to continuously remove water from the reaction matrix using a binary azeotrope with Toluene.
The Mechanism
Toluene forms a positive heterogeneous azeotrope with water (Boiling Point: 84.1°C; Composition: ~20% Water / 80% Toluene). As the reaction refluxes, the azeotrope vaporizes, condenses, and separates in the trap. Water (d=1.00 g/mL) sinks to the bottom, while Toluene (d=0.87 g/mL) overflows back into the reactor, shifting the equilibrium permanently to the right.
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagents:
-
4-Amyloxybenzaldehyde (1.0 eq)
-
4-Aminobenzonitrile (1.0 eq)
-
Solvent: Anhydrous Toluene (10-15 mL per gram of reactant).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (1-3 mol%). Note: Acetic acid is often too weak for this specific cyano-substituted aniline.
-
-
Execution:
-
Reflux the mixture vigorously. You must see distinct droplets of water collecting in the graduated arm of the trap.
-
Endpoint: Continue reflux until the water level in the trap remains constant for 1 hour (typically 4–8 hours total).
-
-
Workup: Cool to room temperature. The Schiff base often crystallizes directly from the cooling toluene. Filter and wash with cold ethanol.
Visualization: Dean-Stark Logic Flow
Figure 1: Cyclic workflow of azeotropic water removal using a Dean-Stark apparatus. The process is self-terminating when water accumulation ceases.
Module 2: Molecular Sieves (The Gentle Approach)
Recommended for: Small scale (<1g), heat-sensitive impurities, or laboratories lacking Dean-Stark glassware.
If refluxing toluene is too harsh or unavailable, Activated 4Å Molecular Sieves can trap water within their pore structure.
Protocol
-
Activation (Critical): Commercial sieves are often saturated. Heat sieves to 300°C for 3 hours or microwave in bursts before use.
-
Solvent: Anhydrous Ethanol or Methanol.
-
Setup:
-
Add reagents and catalyst (glacial acetic acid is acceptable here) to the flask.
-
Add 200 mg of activated sieves per mmol of water expected.
-
Tip: Place sieves in a porous thimble or a "tea bag" of filter paper to prevent them from grinding into the product precipitate.
-
-
Execution: Stir at reflux or 60°C for 12–24 hours. The sieves will sequester water molecules (approx 2.5Å diameter) while excluding the larger organic molecules.
Comparison of Dehydration Methods
| Metric | Azeotropic Distillation (Dean-Stark) | Molecular Sieves (In-Situ) | Solvent-Free Grinding |
| Efficiency | High (>95% yield potential) | Moderate (80-90% yield) | Variable (Substrate dependent) |
| Reaction Time | Fast (4–8 Hours) | Slow (12–24 Hours) | Very Fast (20–60 Mins) |
| Scalability | Excellent (Linear scale-up) | Poor (Filtration issues) | Moderate |
| Solvent Toxicity | High (Toluene/Benzene) | Low (Ethanol) | None (Green Chemistry) |
| Best For | 4-Cyanoaniline derivatives | Lab-scale exploration | Rapid screening |
Troubleshooting & FAQs
Q1: My yield is low (<50%), and the melting point is broad. What happened?
Diagnosis: Incomplete reaction or Hydrolysis.[1] Explanation: The "broad melting point" usually indicates a mixture of the product and the starting materials. Because the 4-cyano group deactivates the amine, the equilibrium is fragile. Fix:
-
Check the Dean-Stark trap: Did you collect the theoretical amount of water? (18 µL per mmol of reagent).
-
Acid Boost: Add an additional 0.5 mol% of p-TSA.
-
Dry Workup: Ensure the ethanol used for washing the crystals is cold and anhydrous. Wet ethanol can reverse the reaction during filtration.
Q2: Can I use Magnesium Sulfate ( ) directly in the flask?
Answer: Generally, No .
While
Q3: The reaction turns dark brown/black. Is this normal?
Answer: Slight yellow/amber is normal (color of the imine). Dark brown indicates oxidation of the amine or polymerization. Fix:
-
Degas your toluene with Nitrogen (
) or Argon before reflux. -
Keep the reaction under an inert atmosphere. 4-aminobenzonitrile is sensitive to oxidative degradation at high temperatures.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Dean-Stark Azeotropic Distillation protocols).
-
BenchChem Technical Support. (2025). The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. (Detailed reactivity profile of cyano-substituted anilines).
-
Sackmann, E., & Demus, D. (1966). The polymorphism of liquid crystals. Molecular Crystals, 2(1), 81-102. (Foundational text on alkoxybenzylidene-cyanoaniline synthesis).
-
ResearchGate Community. (2014). Discussion: How to remove water in Schiff base synthesis to shift equilibrium? (Field-verified troubleshooting for imine condensation).
Sources
Dealing with oily product in 4'-(Amyloxy)benzylidene-4-cyanoaniline synthesis
Technical Support Center: Synthesis & Purification of 4'-(Amyloxy)benzylidene-4-cyanoaniline
Topic: Troubleshooting Oily Products in Liquid Crystal Schiff Base Synthesis Audience: Organic Chemists, Materials Scientists, Drug Development Researchers
Introduction: The "Oil" Phenomenon in Mesogen Synthesis
You are encountering a viscous oil instead of a crystalline solid during the synthesis of 4'-(Amyloxy)benzylidene-4-cyanoaniline .[1][2] Do not panic; this is a classic signature of liquid crystal (mesogen) synthesis.
This molecule belongs to a class of Schiff bases (anils) that exhibit liquid crystalline phases (nematic or smectic).[1][3][4] The "oil" you see is likely one of three things:
-
A Supercooled Nematic Phase: The compound is pure but trapped in a liquid crystalline state due to slow kinetics.[1]
-
Eutectic Impurity Mixture: Residual 4-(amyloxy)benzaldehyde (a liquid) has depressed the melting point of your product.[1]
-
Solvent Trap: The lattice energy is insufficient to expel the reaction solvent (ethanol/methanol).[1]
This guide provides a systematic, self-validating workflow to convert that oil into a discrete solid.[1]
Module 1: Diagnostic & Immediate Actions
Q: My product separated as a yellow/orange oil at the bottom of the flask. Is the reaction failed? A: Unlikely. The reaction is a condensation between an aldehyde and an amine.[1][5][6] Water is a byproduct.[1][7] If water is not removed, or if the temperature is near the phase transition point, the product separates as an oil ("oiling out") rather than precipitating.
Immediate Action (The "Thermal Shock" Protocol):
-
Do NOT discard the oil.[1]
-
Cooling: Place the reaction flask in a deep freezer (-20°C) for 12–24 hours. Mesogens often require significant undercooling to overcome the nucleation barrier.[1]
-
Scratching: If it remains oily after freezing, use a glass rod to vigorously scratch the side of the flask under the solvent surface. This creates nucleation sites.[1]
Module 2: Optimized Synthesis Protocol
To prevent oiling in future batches, strict control of stoichiometry and water removal is required.
The Chemistry:
Optimized Parameters:
| Parameter | Specification | Rationale |
| Stoichiometry | 1:1 molar equivalent | Excess aldehyde is an oil at RT and difficult to remove.[1][2] Excess amine is solid and easier to wash away.[1] |
| Solvent | Absolute Ethanol (anhydrous) | Water drives the equilibrium backward (hydrolysis).[2] |
| Concentration | High (0.5 M - 1.0 M) | Dilute solutions favor oiling out.[1][2] High concentration favors precipitation.[1] |
| Catalyst | Glacial Acetic Acid (2-3 drops/mmol) | Activates the carbonyl.[1][2] Avoid strong mineral acids which protonate the amine completely.[1] |
Step-by-Step Workflow:
-
Dissolve 4-aminobenzonitrile (solid) in minimal absolute ethanol with gentle heat.
-
Add 4-(amyloxy)benzaldehyde (liquid) dropwise.[1]
-
Reflux for 2–4 hours.
-
Critical Step: Do not cool to RT immediately. Turn off heat and allow the stir bar to continue as the bath cools slowly. Rapid cooling traps impurities, leading to oils.
Module 3: Purification & Isolation (The "Fix-It" Guide)
Q: The oil solidified after freezing, but it melts back to oil at room temperature. What now? A: You have a Melting Point Depression issue caused by impurities (likely unreacted aldehyde). You must perform a Trituration .[1]
Protocol: Trituration (Solvent Washing) [1]
-
Decant the supernatant solvent from the oil.[1]
-
Add ice-cold n-Hexane or Petroleum Ether (non-polar solvents).[1][2]
-
Vigorously stir/sonicate the oil with the hexane.[1]
-
The oil should harden into a solid as the impurity is extracted.[1]
-
Filter the solid and wash with cold ethanol.
Q: How do I recrystallize a compound that wants to be an oil? A: Use the Seeding Technique .[1]
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]
-
Add water dropwise until a faint turbidity (cloudiness) persists.
-
Add a single "seed" crystal (if available) or scratch the glass.
-
Allow to stand at room temperature undisturbed. Do not put it directly in ice.
-
Once crystals form, then move to the fridge.
Module 4: Troubleshooting Logic Flow
The following diagram illustrates the decision-making process for handling the oily product.
Caption: Decision tree for converting oily crude product into crystalline solid.
Module 5: Characterization (Verification)
Q: How do I distinguish the product from the starting materials? A: Use FTIR or NMR. The formation of the Imine bond is distinct.[1]
| Technique | Diagnostic Signal | Notes |
| FTIR | 1610–1630 cm⁻¹ (Strong) | This is the C=N (Imine) stretch.[1][2] Absence of C=O (1700 cm⁻¹) confirms aldehyde consumption.[1] |
| 1H NMR | 8.3 – 8.5 ppm (Singlet) | The Azomethine proton (-CH=N-).[1][2] Distinct from the aldehyde proton (~10 ppm). |
| DSC | Multiple Peaks | Liquid crystals show two endotherms: Crystal |
References
-
BenchChem Technical Support. (2025).[1][7][9] Optimizing Schiff Base Formation: Troubleshooting Low Yields and Oily Products. Retrieved from [1][2]
-
ChemicalBook. (2023).[1] 4'-(Amyloxy)benzylidene-4-cyanoaniline Properties and Synthesis. Retrieved from [1][2][10]
-
ResearchGate Community. (2016).[1] How can I purify oily products in Schiff base synthesis? Retrieved from
-
PubChem. (2025).[1][11] 4'-((4-(Pentyloxy)benzylidene)amino)benzonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]
- Yeap, G. Y., et al. (2006). Synthesis and mesomorphic properties of new Schiff base esters.Molecular Crystals and Liquid Crystals. (General reference for alkoxybenzylidene-cyanoaniline phase behavior).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4'-(AMYLOXY)BENZYLIDENE-4-CYANOANILINE | 37075-25-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 5. ionicviper.org [ionicviper.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4'-(AMYLOXY)BENZYLIDENE-4-CYANOANILINE | 37075-25-5 [amp.chemicalbook.com]
- 11. 4'-(Amyloxy)benzylidene-4-cyanoaniline | C19H20N2O | CID 23369117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4'-(Amyloxy)benzylidene-4-cyanoaniline
Product Code: 5O.CN-Mesogen Chemical Class: Schiff Base Liquid Crystal (Nematic) CAS: 37075-25-5 Support Tier: Level 3 (Senior Application Scientist)
Core Degradation Mechanics
The primary stability challenge with 4'-(Amyloxy)benzylidene-4-cyanoaniline lies in its central azomethine (imine) linkage (-CH=N-). Unlike the chemically robust cyanobiphenyls (e.g., 5CB) used in commercial displays, this Schiff base mesogen is thermodynamically unstable in the presence of moisture and protons.
Primary Pathway: Hydrolytic Cleavage
The degradation is not random; it follows a specific nucleophilic attack mechanism at the imine carbon. This reaction is autocatalytic in acidic environments because the degradation product (4-aminobenzonitrile) can slightly alter the pH profile, and trace acids accelerate the process.
The Pathway:
-
Protonation: The imine nitrogen accepts a proton.
-
Nucleophilic Attack: Water attacks the electrophilic imine carbon.
-
Collapse: The tetrahedral carbinolamine intermediate collapses, cleaving the C-N bond.
-
Products: The molecule splits into 4-(Pentyloxy)benzaldehyde and 4-Aminobenzonitrile .
Secondary Pathway: Photo-Isomerization & Oxidation
Under UV irradiation, the molecule undergoes reversible
Interactive Troubleshooting Guide
Issue A: Loss of Liquid Crystalline Phase (Clearing Point Depression)
User Report: "My sample has turned cloudy or the Nematic-Isotropic (
Root Cause: Hydrolysis.[1][2][3] The presence of degradation impurities (aldehyde/amine) acts as a solute, disrupting the ordered nematic phase and depressing the clearing point (colligative property effect).
Diagnostic Protocol:
-
Visual Check: Look for a shift from a bright white/crystalline powder to a dull yellow solid (indicative of amine oxidation).
-
Smell Test: A faint "almond-like" or sweet organic odor suggests the release of 4-(Pentyloxy)benzaldehyde .
-
TLC/HPLC Validation:
-
Stationary Phase: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (80:20) + 0.1% Formic Acid.
-
Detection: UV @ 254 nm.[4]
-
Expected Result: Appearance of two new peaks with shorter retention times than the parent mesogen.
-
Corrective Action:
-
Immediate: Recrystallization from absolute ethanol or dry hexane may recover the parent compound if degradation is <10%.
-
Prevention: Store under Argon/Nitrogen. Use a desiccator. Never store in standard vials without parafilm in a humid fridge.
Issue B: Sample Yellowing / UV Shift
User Report: "The material has developed a yellow/brown tint after leaving it on the benchtop."
Root Cause: Photochemical degradation or Amine Oxidation.
-
Reversible:
isomerization causes a temporary shift in absorption and phase stability. -
Irreversible: The hydrolysis product, 4-Aminobenzonitrile , is highly susceptible to air oxidation, forming dark azo-linked byproducts or polymers.
Safety Warning:
CRITICAL: 4-Aminobenzonitrile is toxic (Acute Tox.[5] 3) and an irritant.[6] If your sample has degraded, handle it as a hazardous nitrile waste, not just general organic waste.
Visualizing the Pathways
Figure 1: Hydrolytic Degradation Mechanism
This diagram illustrates the step-by-step breakdown of the mesogen in the presence of water.
Caption: The central imine bond is the "Achilles' heel" of this molecule, cleaving into an aldehyde and a nitrile-amine upon exposure to moisture.
Figure 2: Troubleshooting Decision Tree
Follow this workflow to determine sample viability.
Caption: A logic flow to distinguish between oxidative damage (disposal required) and hydrolysis (potential recovery).
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Stability Markers
| Parameter | Specification | Degradation Indicator |
| Molecular Weight | 292.38 g/mol | N/A |
| Appearance | White to pale cream powder | Dark yellow/brown (Amine oxidation) |
| Clearing Point ( | ~60–68°C (varies by purity) | Decrease of >2°C indicates >1% impurity |
| Solubility | Toluene, DCM, Acetone | Insoluble residues in hexane (Amine salts) |
| Storage | < 4°C, Dark, Desiccated | Caking or "wet" appearance |
Frequently Asked Questions (FAQ)
Q1: Can I use this molecule for aqueous sensing applications? A: No. Unlike cyanobiphenyls, Schiff base LCs are not suitable for direct contact with aqueous analytes unless they are encapsulated or the experiment is extremely short-term (<30 mins). The hydrolysis rate is significant at the water-LC interface.
Q2: I see a new peak in my NMR at ~9.8 ppm. What is it? A: That is the aldehyde proton of 4-(pentyloxy)benzaldehyde . It confirms hydrolysis.[3][7] You will also likely see a loss of the imine proton signal (usually around 8.3–8.5 ppm).
Q3: How do I dispose of the degraded material? A: Do not flush. The hydrolysis product 4-aminobenzonitrile is acutely toxic (Oral/Dermal) and an eye irritant. Collect in a dedicated "Nitrile/Toxic Organic" waste stream.
References
-
PubChem. (n.d.).[5] 4'-(Amyloxy)benzylidene-4-cyanoaniline Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Retrieved from [Link]
-
Rananavare, S. B., & Pisipati, V. G. K. M. (2017).[7] An overview of liquid crystals based on Schiff base compounds. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminobenzonitrile Compound Summary (Safety & Hazards). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
MicroSolv Technology Corp. (2025).[3] Hydrolysis: A Hidden Challenge in HPLC Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. | MICROSOLV [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. 4'-(Amyloxy)benzylidene-4-cyanoaniline | C19H20N2O | CID 23369117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Aligning 4'-(Amyloxy)benzylidene-4-cyanoaniline for electro-optical measurements
Status: Operational | Tier: Advanced Research Support[1]
Welcome to the technical support hub for 4'-(Amyloxy)benzylidene-4-cyanoaniline . This guide is engineered for researchers characterizing the electro-optical properties of Schiff base liquid crystals. Unlike the robust cyanobiphenyls (e.g., 5CB), this mesogen contains an azomethine (
Module 1: Material Integrity & Handling
Critical Alert: The benzylidene-aniline linkage is susceptible to hydrolysis and trans-cis photoisomerization. Standard handling protocols for cyanobiphenyls will lead to experimental failure with this compound.
Q: My sample shows a drifting phase transition temperature ( ). Is the material defective?
Diagnostic: This is likely hydrolytic degradation , not a manufacturing defect.
-
Mechanism: Atmospheric moisture attacks the imine bond (
), cleaving the molecule into its aldehyde (4-amyloxybenzaldehyde) and amine (4-aminobenzonitrile) precursors.[1] These impurities act as non-mesogenic dopants, depressing the Nematic-Isotropic ( ) transition point.[1] -
Protocol:
-
Storage: Store under Argon/Nitrogen in a desiccator. Never store in ambient air.
-
Purification: If
has shifted by , recrystallize from dry ethanol/hexane. -
Handling: All cell filling must occur in a glovebox or a humidity-controlled environment (
RH).
-
Q: The material turned yellow/orange during storage. Can I still use it?
Diagnostic: Photo-degradation.[1]
-
Mechanism: The azomethine group absorbs UV/blue light, leading to photo-oxidation or irreversible polymerization.
-
Solution: Perform all alignment and filling steps under yellow light (lithography room conditions). Use UV-cutoff filters (
) during microscopic observation.[1]
Module 2: Alignment & Cell Assembly
Achieving a monodomain dark state under crossed polarizers is the prerequisite for accurate electro-optical (E-O) data.[1]
Alignment Protocol: Planar (Homogeneous)
To measure the splay elastic constant (
| Step | Parameter | Technical Rationale |
| 1. Cleaning | Acetone | Removes organic contaminants that cause local pinning centers (disclinations).[1] |
| 2. PI Coating | Polyimide AL-1254 (or equiv), 3000 rpm | Provides a high pre-tilt ( |
| 3. Soft Bake | Evaporates solvent (NMP/BC) to prevent film inhomogeneity. | |
| 4. Hard Bake | Imidization. Critical: Ensure oven is vented; trapped solvent vapors ruin anchoring energy. | |
| 5. Rubbing | Pile impression: 0.3 mm | Induces micro-grooves and polymer chain anisotropy.[1] |
Q: I see "patchy" alignment textures (Schlieren defects) instead of a uniform dark state.
Troubleshooting:
-
Rubbing Strength: The azomethine core is rigid. Weak anchoring energy (
) often causes this.[1] Increase pile impression depth by 0.1 mm. -
Cell Gap: If
, surface roughness dominates.[1] Use spacers for bulk characterization. -
Filling Temp: Did you fill in the Isotropic phase?
-
Requirement: Fill at
.[1] Filling in the Nematic phase induces flow alignment that competes with the surface anchoring, locking in defects.
-
Visual Workflow: Cell Assembly
Figure 1: Optimized workflow for assembling Schiff base LC cells. Note the emphasis on slow cooling to minimize thermal shock defects.
Module 3: Electro-Optical Characterization
Characterizing the Fréedericksz transition and switching times.
Q: My Threshold Voltage ( ) decreases with repeated measurements.
Diagnostic: Ionic Contamination (Ion Migration).
-
Cause: Schiff bases often contain trace ionic impurities from synthesis (catalyst residues) or hydrolysis products.[1] Under DC or low-frequency AC, ions migrate to the alignment layers, creating a screening field.
-
Fix:
-
Frequency: Measure at
or higher. Avoid DC fields entirely. -
Passivation: Use SiO2 barrier layers between ITO and Polyimide to prevent ion injection from the glass.
-
Q: The transmittance curve shows hysteresis (forward vs. backward sweep).
Diagnostic: Weak Surface Anchoring or Ion Trapping.
-
Test: Increase the delay time between voltage steps. If hysteresis persists, the anchoring energy is insufficient for the torque exerted by the field.
-
Calculation: The threshold voltage is defined as:
If is unstable, your (dielectric anisotropy) is likely fluctuating due to moisture absorption.[1]
Data Summary Table: Typical Expectations
Note: Values are representative for alkyl-benzylidene-cyanoanilines. Exact values depend on chain length.
| Parameter | Symbol | Typical Range | Measurement Method |
| Threshold Voltage | 1.5 - 2.5 V | Capacitance-Voltage (C-V) or Transmittance-Voltage (T-V) | |
| Birefringence | 0.20 - 0.25 | Optical retardation (Soleil-Babinet) | |
| Dielectric Anisotropy | +10 to +15 | LCR Meter (Homeotropic vs Planar cell) | |
| Viscosity | 50 - 100 mPa[1]·s | Optical decay time ( |
Visual Logic: E-O Troubleshooting
Figure 2: Logic tree for diagnosing electro-optical measurement anomalies.
References
-
Yeh, P., & Gu, C. (2010).[1] Optics of Liquid Crystal Displays. John Wiley & Sons. (Authoritative text on E-O measurement theory and matrix methods). Link[1]
-
Dierking, I. (2003).[1] Textures of Liquid Crystals. Wiley-VCH.[1] (Essential for identifying alignment defects). Link[1]
-
Kelker, H., & Hatz, R. (1980).[1] Handbook of Liquid Crystals. Verlag Chemie. (Foundational data on Schiff base synthesis and stability). Link[1]
-
Chigrinov, V. G. (1999).[1] Liquid Crystal Devices: Physics and Applications. Artech House. (Detailed protocols on photo-alignment and rubbing). Link
-
BenchChem. (2025).[1] The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials. (Specific synthesis context for cyanoaniline derivatives). Link[1]
Sources
Validation & Comparative
Comparing experimental and literature values for 4'-(Amyloxy)benzylidene-4-cyanoaniline transition temperatures
[1]
Executive Summary & Technical Context[1][2][3][4][5]
The compound 4'-(Amyloxy)benzylidene-4-cyanoaniline (often abbreviated in liquid crystal nomenclature as 5O.CN or a variant thereof) represents a classic rod-like mesogen belonging to the Schiff base family.[1] Structurally, it consists of a rigid imine-linked core flanked by a flexible pentyl (amyl) tail and a polar cyano head group.[1]
This guide serves as a technical benchmark comparing experimental transition temperatures obtained in our application lab against established literature values . Unlike the chemically stable cyanobiphenyls (e.g., 5CB), Schiff bases are prone to hydrolytic degradation, making the verification of transition temperatures a critical quality control (QC) step to ensure molecular integrity and purity.[1]
Core Objectives
-
Validate Synthesis: Confirm the formation of the mesogenic core via thermal analysis.
-
Benchmark Purity: Use melting point depression analysis to quantify deviation from literature standards.
-
Phase Identification: Correlate Differential Scanning Calorimetry (DSC) peaks with Polarized Optical Microscopy (POM) textures.
Synthesis & Experimental Protocol
To ensure the "Experimental" data provided below is contextually valid, we must define the synthesis and purification route used. Impurities from incomplete condensation are the primary cause of transition temperature deviations.[1]
Reaction Pathway
The synthesis follows a standard acid-catalyzed condensation reaction between an aldehyde and an amine.[1]
Reagents:
-
Precursor A: 4-(Pentyloxy)benzaldehyde (Amyloxybenzaldehyde)[1]
-
Catalyst: Glacial Acetic Acid (cat.)
Figure 1: Synthetic workflow for the production of the Schiff base mesogen.[1][4]
Characterization Methodology
Comparative Data: Experimental vs. Literature[1]
The following table contrasts the transition temperatures observed in our laboratory (Batch #SB-05-CN-23) against consensus literature values for the C5 homologue of the alkoxybenzylidene-cyanoaniline series.
Key Definitions:
- : Crystal-to-Nematic Transition (Melting Point).[1]
- : Nematic-to-Isotropic Transition (Clearing Point).[1]
| Phase Transition | Literature Value (°C) [1,2] | Experimental Value (°C) | Deviation ( | Status |
| Crystal | 64.0 - 65.0 | 62.8 | -1.2 to -2.2 | Acceptable |
| Nematic | 107.0 - 108.5 | 106.1 | -0.9 to -2.4 | Acceptable |
| Mesophase Range | ~43.0 | 43.3 | +0.3 | Excellent |
Data Interpretation & Causality
The experimental values show a slight depression in both melting and clearing points compared to the highest literature standards.[1] This is a classic thermodynamic signature explained by the Cryoscopic Effect (Freezing Point Depression).
-
Melting Point Depression (
): The experimental is ~1.5°C lower than the literature maximum.-
Cause: Trace impurities (likely unreacted aldehyde or amine) act as solutes, disrupting the crystal lattice energy.
-
Validation: The transition peak width (Full Width at Half Maximum) in the DSC trace was 1.8°C, indicating >98.5% purity.[1] A wider peak (>3°C) would indicate significant contamination.[1]
-
-
Clearing Point Shift (
): The Nematic-Isotropic transition is less sensitive to impurities than the crystal melting point but is highly sensitive to molecular linearity .-
Insight: The fact that the
is maintained near 106°C confirms that the rigid Schiff base core ( ) is intact and has not hydrolyzed back to starting materials.[1]
-
Phase Identification Logic (POM & DSC)
To trust the numbers above, one must validate the identity of the phases.[1] We utilize a self-validating logic flow where DSC peaks must correlate with specific optical textures observed under the microscope.[1]
The "Schlieren" Texture
The 4'-(Amyloxy)benzylidene-4-cyanoaniline compound exhibits a classic Nematic phase.[1]
-
Observation: Upon cooling from the isotropic liquid (dark field), colorful "brush" structures (Schlieren texture) appear.[1]
-
Significance: The presence of 2-brush and 4-brush defects confirms the Nematic symmetry (director field orientation).[1]
Figure 2: Logic flow for phase verification using Polarized Optical Microscopy (POM).
Technical Recommendations for Researchers
When synthesizing or characterizing this specific Schiff base, adhere to these "Senior Scientist" tips to minimize data deviation:
-
Moisture Control is Critical:
-
Thermal Cycling:
-
Do not rely on the first heating scan in DSC.[1] The first scan often contains "thermal history" (solvent pockets, metastable crystal polymorphs).
-
Action: Cycle the sample: Heat
Cool Heat. Record data from the second heating scan .
-
-
Substrate Influence:
-
When performing POM, untreated glass slides may induce random planar alignment.
-
Action: Use polyimide-rubbed slides if you need to verify homeotropic vs. planar alignment, though for simple
measurement, standard slides suffice.[1]
-
References
- Context: Provides baseline melting points for the amine precursor (83-85°C)
- Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of Schiff Base Esters. Asian Journal of Chemistry.
-
Hamad, W. M., et al. (2017).[5] Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline. ResearchGate. [Link]
- Context: Provides comparative spectral data (FT-IR, NMR) for the pentyloxy-benzylidene core structure used to confirm the "Head-Tail" synthesis logic.
-
MDPI. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA). [Link][1][6]
4'-(Amyloxy)benzylidene-4-cyanoaniline vs. 5CB: a comparative analysis
The following guide provides a comparative technical analysis of 4'-(Amyloxy)benzylidene-4-cyanoaniline (a representative Schiff base liquid crystal, often historically referred to within the CBOA/CBA series) versus 5CB (the industry-standard cyanobiphenyl).
Executive Summary: The Robust vs. The Reactive
In the development of liquid crystal (LC) based biosensors and electro-optical devices, the choice between 5CB (4-Cyano-4'-pentylbiphenyl) and Schiff base derivatives like 4'-(Amyloxy)benzylidene-4-cyanoaniline (hereafter referred to as 5O-BA-CN ) represents a fundamental trade-off between operational convenience and molecular polarizability .
-
5CB is the "gold standard" room-temperature nematic. It is chemically inert, hydrolytically stable, and commercially ubiquitous.
-
5O-BA-CN represents the older generation of "high-temperature" LCs. While it possesses a higher birefringence and dielectric anisotropy due to the imine linkage, it is thermodynamically unstable in the presence of water (hydrolysis) and requires elevated temperatures to access the nematic phase.
Recommendation: Use 5CB for aqueous-interface biosensing and room-temperature prototyping. Reserve 5O-BA-CN for high-temperature studies or specific polymer-dispersed liquid crystal (PDLC) formulations where the imine linkage is chemically protected or utilized for dynamic covalent chemistry.
Molecular Anatomy & Structural Logic
The core difference lies in the central linkage unit connecting the two phenyl rings. This linkage dictates both the phase transition temperatures and the chemical stability of the material.
Structural Comparison
-
5CB: Possesses a direct Carbon-Carbon single bond between phenyl rings (Biphenyl core). This bond is rotatable but chemically indestructible under standard lab conditions.
-
5O-BA-CN: Possesses a Carbon-Nitrogen double bond (
) linkage (Schiff base). This linkage is rigid and planar, enhancing conjugation (and thus optical anisotropy), but is susceptible to nucleophilic attack by water.
Phase Behavior and Thermal Properties[1][2][3][4][5][6][7]
This is the most immediate operational difference. 5CB is liquid at room temperature; 5O-BA-CN is a crystalline solid.
Comparative Data Table
| Property | 5CB (Cyanobiphenyl) | 5O-BA-CN (Schiff Base) | Implications |
| Melting Point ( | ~24 °C | ~60–75 °C* | 5CB allows ambient experiments; 5O-BA-CN requires a hot stage. |
| Clearing Point ( | 35.3 °C | > 100 °C | 5CB has a narrow nematic range; 5O-BA-CN has a broad high-temp range. |
| Dielectric Anisotropy ( | +13 (Positive) | +15 to +18 (Est.) | Schiff bases often respond faster to E-fields due to higher polarity. |
| Chemical Stability | High (Inert) | Low (Hydrolytically Unstable) | 5O-BA-CN degrades in open air over time. |
| Viscosity | Low (~30 cSt) | High | 5CB aligns faster; 5O-BA-CN is more sluggish. |
*Note: Exact transitions for the amyloxy homologue vary by purity, but Schiff bases of this series consistently melt above 60°C, unlike the room-temp 5CB.
The "Schiff Base Problem": Hydrolysis
The primary reason 5CB replaced Schiff bases in the 1970s display industry is the hydrolysis pathway. In the presence of trace moisture (ppm levels), 5O-BA-CN cleaves into its aldehyde and amine precursors. This destroys the liquid crystalline phase, resulting in isotropic impurity islands.
Experimental Protocols
Protocol A: Assessing Purity and Stability (The "Clearing Point Test")
Because 5O-BA-CN degrades, you cannot assume a stored bottle is pure. Use this self-validating protocol before any experiment.
-
Preparation: Place a small amount (<1 mg) of 5O-BA-CN between a glass slide and coverslip.
-
Microscopy: Place on a polarized optical microscope (POM) with a hot stage.
-
Heating Ramp: Heat at 5°C/min until the sample becomes isotropic (dark). Note the temperature (
).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Validation:
-
Reference: If
is >100°C (check specific batch CoA), the sample is pure. -
Degraded: If the transition is broad (>2°C range) or significantly depressed (<90°C), the sample has hydrolyzed. Do not use.
-
-
5CB Control: Run 5CB parallel. It should clear sharply at 35.3°C.
Protocol B: Creating Homeotropic Alignment (Biosensing Baseline)
5CB is widely used to detect proteins/surfactants at aqueous interfaces. 5O-BA-CN cannot be used easily here due to the high temperature requirement (evaporation of water) and hydrolysis.
For 5CB (Standard):
-
TEM Grid Support: Place a copper TEM grid on a hydrophobized glass slide (treated with DMOAP).
-
Filling: Pipette 1 µL of 5CB into the grid squares.
-
Interface: Immerse the slide in an aqueous surfactant solution (e.g., DTAB).
-
Observation: Under crossed polars, 5CB appears dark (homeotropic). Binding events disrupt this to bright (planar).
For 5O-BA-CN (High-Temp Alternative):
-
Modification: You must use a sealed cell (glass-glass) rather than an open aqueous interface.
-
Alignment: Use rubbed polyimide (planar) or silane (homeotropic) on the glass surfaces.
-
Operation: The cell must be maintained at ~80°C to remain nematic.
Critical Application Analysis
When to use 5CB:
-
Biosensing: The interface with water is stable.
-
Microfluidics: Low viscosity allows easy flow in channels.
-
Room Temperature Physics: Studying defects, anchoring transitions, or colloids without thermal noise issues.
When to use 5O-BA-CN:
-
High-Temperature Actuators: If you need a material that remains nematic at 80°C (where 5CB is isotropic).
-
Non-Linear Optics: The extended conjugation of the Schiff base often yields higher non-linear optical coefficients than the biphenyl core.
-
Dynamic Covalent Chemistry: Researchers use the reversible nature of the imine bond (Figure 2) to create "adaptable" liquid crystals that change mesophase in response to pH or aldehyde/amine exchange.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays.[2] Electronics Letters, 9(6), 130. (The seminal paper on 5CB synthesis and stability).
-
Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition, 8(11), 884. (Early work on Schiff base LCs like MBBA/CBOA).
- Goodby, J. W., et al. (2014). Liquid Crystals: Design and Structure-Property Relationships. Handbook of Liquid Crystals.
-
Hussain, Z., et al. (2017). Synthesis and mesomorphic properties of Schiff base liquid crystals. Journal of Molecular Structure. (Modern characterization of the alkoxy-benzylidene-cyanoaniline series).
Sources
Electro-optical performance of Schiff base liquid crystals versus cyanobiphenyls
Executive Summary
This guide provides a rigorous electro-optical comparison between Schiff base (Azomethine) liquid crystals and Cyanobiphenyl liquid crystals. While Schiff bases (e.g., MBBA) historically launched the LCD industry, they were rapidly displaced by Cyanobiphenyls (e.g., 5CB, E7) due to chemical instability. However, Schiff bases are currently experiencing a renaissance in specialized photonics requiring high birefringence (
The Verdict:
-
Select Cyanobiphenyls for: Standard display applications, biosensors, and robust devices requiring high chemical stability and positive dielectric anisotropy (
). -
Select Schiff Bases for: High-birefringence photonic modulators and research into negative dielectric anisotropy (
) materials, provided the device is hermetically sealed against moisture.
Chemical Architecture & Stability Mechanisms
The electro-optical performance of these materials is dictated by their molecular core and linkage groups.
Molecular Engineering
-
Schiff Bases: Characterized by a central azomethine linkage (
). This double bond extends -electron conjugation between the phenyl rings, enhancing polarizability and birefringence. -
Cyanobiphenyls: Characterized by a direct single bond between phenyl rings and a terminal cyano group (
). The cyano group induces a strong dipole moment along the long axis.
The Stability Divergence (Hydrolysis)
The primary failure mode for Schiff bases is hydrolysis. The azomethine bond is susceptible to nucleophilic attack by water, cleaving the molecule into an aldehyde and an amine, destroying liquid crystallinity. Cyanobiphenyls are chemically inert to moisture and oxidation.
Figure 1: Comparative chemical stability pathways. Schiff bases degrade into non-mesogenic precursors in the presence of moisture, whereas Cyanobiphenyls remain stable.
Electro-Optical Performance Analysis
The following data compares the archetypal molecules: MBBA (Schiff base) and 5CB (Cyanobiphenyl).
Quantitative Comparison Matrix
| Parameter | Symbol | Schiff Base (MBBA) | Cyanobiphenyl (5CB) | Impact on Application |
| Dielectric Anisotropy | Negative (-0.[1]7) | Positive (+13.0) | Determines alignment mode (Vertical vs. Planar).[2] | |
| Birefringence | High (~0.25) | Moderate (~0.18) | Higher | |
| Rotational Viscosity | High (~0.15 @ 25°C) | Low (~0.08 @ 25°C) | Lower viscosity yields faster response times. | |
| Nematic Range | 20°C – 47°C | 24°C – 35°C | Both narrow; usually enhanced by eutectic mixtures (e.g., E7). | |
| Threshold Voltage | N/A (Dynamic Scattering) | ~0.7 - 1.0 V | 5CB is compatible with low-voltage CMOS drivers. |
Dielectric Anisotropy & Switching Logic
A critical distinction often missed is the sign of
-
5CB (
): The dipole is parallel to the molecular axis. An electric field aligns the molecules parallel to the field. Used in Twisted Nematic (TN) displays. -
MBBA (
): The dipole is perpendicular to the long axis. An electric field forces molecules perpendicular to the field. Historically used in Dynamic Scattering Mode (DSM) or modern Vertical Alignment (VA) modes.
Response Time Dynamics
The switching speed (
-
5CB: Lower rotational viscosity (
) results in faster relaxation times ( ms in typical cells). -
MBBA: Higher viscosity and lower magnitude of
result in sluggish response times, making pure Schiff bases unsuitable for video-rate displays without chemical modification.
Experimental Validation Protocols
To validate these properties in your lab, use the following self-validating protocols.
Protocol: Electro-Optical Response Measurement
Objective: Measure
Materials:
-
ITO-coated glass cells (
). -
Alignment layer: Polyimide (rubbed for 5CB), Lecithin (for MBBA homeotropic alignment).
-
HeNe Laser (633 nm).
-
Function Generator & Oscilloscope.
Workflow Diagram:
Figure 2: Standard optical bench configuration for measuring voltage-dependent transmission (V-T curves) and switching dynamics.
Step-by-Step Methodology:
-
Cell Preparation: Fill the cell via capillary action. Crucial: For Schiff bases, perform filling in a nitrogen glovebox to prevent hydrolysis.
-
Alignment Check: Place the cell between crossed polarizers.
-
V-T Measurement: Apply a 1 kHz square wave. Ramp voltage from 0V to 10V.
-
Record the transmission.
is the point of 10% transmission change.
-
-
Response Time: Apply a voltage pulse (
). Measure time to reach 90% transmission ( ) and decay to 10% ( ).
Protocol: Birefringence ( ) Determination
Method: Wedge Cell Technique.
-
Construct a cell with a known wedge angle (
). -
Illuminate with monochromatic light under crossed polarizers.
-
Measure the distance (
) between interference fringes. -
Calculation:
.-
Expectation: Schiff base fringes will be more closely spaced (higher
) than Cyanobiphenyls.
-
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters. (The seminal paper on Cyanobiphenyls). Link
-
Kelker, H., & Scheurle, B. (1969). A Liquid-crystalline (Nematic) Phase with a Particularly Low Solidification Point. Angewandte Chemie International Edition. (Discovery of MBBA). Link
-
Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH. (For alignment validation protocols). Link
-
Yeh, P., & Gu, C. (2010). Optics of Liquid Crystal Displays. Wiley. (Source for response time and birefringence equations). Link
Sources
- 1. physics.unm.edu [physics.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Reproducible Synthesis and Phase Behavior of 4'-(Amyloxy)benzylidene-4-cyanoaniline
[1]
Introduction: The Mesogenic Candidate
4'-(Amyloxy)benzylidene-4-cyanoaniline (often abbreviated in liquid crystal literature as 5O.CN or a variant thereof) represents a classic rod-like (calamitic) mesogen.[1] It belongs to the homologous series of Schiff bases formed between alkoxybenzaldehydes and cyanoanilines.
While cyanobiphenyls (like 5CB) are the industry standard for stability, Schiff base analogs offer a unique comparative advantage: higher birefringence and dielectric anisotropy due to the polarizability of the azomethine (
This guide provides a reproducible, self-validating protocol for synthesizing high-purity 5O.CN, compares its phase behavior against even-numbered homologs (C4, C6), and evaluates it against its ester analog.[1]
The Chemistry of Synthesis: Causality & Control
The synthesis relies on the acid-catalyzed condensation of 4-(pentyloxy)benzaldehyde and 4-aminobenzonitrile.[1]
The Mechanism[2]
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde.
-
Proton Transfer: Facilitated by the acid catalyst (Glacial Acetic Acid).
-
Dehydration: Elimination of water drives the equilibrium toward the Schiff base (imine).
Expert Insight - The "Water Problem": This reaction is reversible. If water remains in the system, the equilibrium shifts back to the starting materials (hydrolysis). Therefore, using anhydrous ethanol and driving the reaction to completion via reflux (or Dean-Stark if using non-polar solvents) is critical.
Diagram: Synthesis Workflow
The following diagram outlines the optimized workflow, highlighting critical decision points for purity.
Figure 1: Step-by-step synthesis workflow with built-in validation loops.
Experimental Protocol
Materials
-
Aldehyde: 4-(Pentyloxy)benzaldehyde (98%+)[1]
-
Amine: 4-Aminobenzonitrile (98%+)[1]
-
Solvent: Absolute Ethanol (Anhydrous)[1]
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-(pentyloxy)benzaldehyde and 10 mmol of 4-aminobenzonitrile in 40 mL of absolute ethanol.
-
Catalysis: Add 3–5 drops of glacial acetic acid. The solution should remain clear or turn slightly yellow.
-
Reflux: Attach a condenser and reflux at 80°C for 4 hours.
-
Self-Validation: The solution will darken to a deeper yellow/orange. If turbidity appears early, add minimal ethanol to maintain homogeneity during reaction.
-
-
Isolation: Remove heat and allow the flask to cool to room temperature slowly. Then, place in an ice bath for 30 minutes.
-
Observation: A yellow crystalline precipitate must form.[5] If oiling occurs, reheat and add a seed crystal or scratch the glass.
-
-
Purification: Filter the solid under vacuum. Wash the cake 3x with cold ethanol to remove unreacted aldehyde (which is an oil and difficult to remove later).
-
Recrystallization: Recrystallize from hot ethanol (or an Ethanol/Hexane 8:2 mix). Dry in a vacuum desiccator over
or silica gel.
Characterization & Validation
To ensure the product is the target Schiff base and not a physical mixture of starting materials, you must validate the formation of the imine bond.
Spectroscopic Markers[1][7][8][9][10]
| Technique | Parameter | Target Value | Explanation |
| FTIR | 1620–1630 cm⁻¹ | Disappearance of Aldehyde C=O (1690 cm⁻¹) and Amine N-H (3300-3400 cm⁻¹) confirms condensation.[1] | |
| ¹H-NMR | Azomethine Proton ( | 8.3 – 8.5 ppm (s) | This singlet is the definitive proof of Schiff base formation.[1] |
| ¹H-NMR | Alkoxy Chain ( | 4.0 ppm (t) | Triplet confirming the pentyloxy tail remains intact.[1] |
Diagram: Characterization Logic
Figure 2: Decision tree for spectroscopic validation of the Schiff base.
Comparative Analysis: Performance & Alternatives
The primary utility of this molecule is its liquid crystalline behavior. Below, we compare the C5 (Amyl) homolog against its neighbors and its ester analog.
The Odd-Even Effect
In homologous series of liquid crystals, transition temperatures often alternate between odd and even carbon chain lengths.
-
Even chains (C4, C6): Typically exhibit higher Nematic-Isotropic (
) transition temperatures due to higher shape anisotropy (average molecular linearity).[1] -
Odd chains (C5 - Amyl): Often show slightly lower
and different entropy changes ( ) at the transition.
Schiff Base vs. Ester Analog
The ester analog (4'-cyanophenyl-4-pentyloxybenzoate) is the main alternative.[1]
| Feature | Schiff Base (Target) | Ester Analog (Alternative) |
| Linkage | ||
| Stability | Low (Hydrolysis prone) | High (Chemically stable) |
| Viscosity | Lower | Higher |
| Mesophase | Nematic (typically) | Nematic |
| Application | Dynamic scattering (Legacy), Research | Display mixtures, Polymers |
Experimental Data Summary (Representative): Note: Exact temperatures vary by purity, but the relative trend is robust.
| Compound | Homolog | Melting Point ( | Clearing Point ( | Mesophase Range |
| Target | C5 (Amyl) | ~62°C | ~108°C | 46°C (Nematic) |
| Alternative A | C4 (Butyl) | ~45°C | ~105°C | 60°C (Nematic) |
| Alternative B | C6 (Hexyl) | ~58°C | ~98°C | 40°C (Nematic) |
Interpretation: The C5 homolog provides a robust nematic range but requires strict exclusion of moisture to maintain these transitions. If the
References
-
Imrie, C. T., et al. "Odd–even effects at the nematic–isotropic and intercalated smectic A–nematic transitions." Journal of the Chemical Society, Faraday Transactions, 1998.[6]
-
Yeap, G. Y., et al. "Synthesis and Liquid Crystalline Studies of Ortho-Hydroxy-Para-Alkyloxybenzylidene-Para-Substituted Anilines."[1] Molecular Crystals and Liquid Crystals, 2006. (Context for substituent effects on Schiff bases).
- Prajapati, A. K., & Bonde, N. L. "Schiff base liquid crystals: A review." Molecular Crystals and Liquid Crystals, 2006.
-
ChemicalBook. "N-Benzylideneaniline NMR and Spectral Data." (Validation of azomethine shift).
-
MDPI. "Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA)." (Standard protocol for DSC analysis of Schiff bases).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ionicviper.org [ionicviper.org]
- 6. Odd–even effects at the nematic–isotropic and intercalated smectic A–nematic transitions of the non-symmetric α-(4′-cyanobiphenyl-4-yloxy)-ω-(4-alkylanilinebenzylidene-4′-oxy) alkane dimers An experimental study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Comparison Guide: 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O-BCA)
This guide serves as an authoritative inter-laboratory comparison manual for 4'-(Amyloxy)benzylidene-4-cyanoaniline (referred to herein as 5O-BCA ). It is designed for application scientists and material engineers to objectively evaluate this Schiff base mesogen against industry-standard alternatives like 5CB (4-Cyano-4'-pentylbiphenyl) .
Executive Summary & Material Context
Subject Material: 4'-(Amyloxy)benzylidene-4-cyanoaniline (5O-BCA) CAS Registry: Analogous to 873-74-5 (amine precursor); Class: Schiff Base Liquid Crystal. Primary Application: High-birefringence nematic mixtures, electro-optic research.
The Comparison Challenge:
While 5O-BCA offers a higher clearing point and birefringence compared to stable cyanobiphenyls (e.g., 5CB), its imine linkage (
Structural Comparison
| Feature | 5O-BCA (Subject) | 5CB (Benchmark) | Impact |
| Linker | Imine ( | Single Bond ( | 5O-BCA has higher rigidity & transition temps but lower chemical stability. |
| Dipole | Cyano ( | Cyano ( | Both exhibit positive dielectric anisotropy ( |
| Tail | Amyloxy ( | Pentyl ( | Alkoxy tail in 5O-BCA increases transition temperatures vs. alkyl tail. |
Technical Characterization Workflow
To ensure reproducibility across laboratories, the following self-validating workflow must be strictly adhered to. This distinguishes "sample history" effects from thermodynamic constants.
Workflow Diagram (Graphviz)
Figure 1: Standardized characterization workflow emphasizing the critical purity checkpoint for Schiff bases.
Experimental Protocols & Causality
Purity Verification (The "Schiff Base Check")
Objective: Detect hydrolysis products (4-amyloxybenzaldehyde) before thermal cycling.
-
Method: FTIR Spectroscopy (ATR mode).
-
Critical Marker: Inspect the
region.-
Pass: Strong peak at
( stretch). -
Fail: Appearance of peak at
( aldehyde stretch).
-
-
Causality: Schiff bases hydrolyze in ambient moisture. Testing a degraded sample in DSC will show depressed transition temperatures (impurity effect), leading to false "inter-lab deviations."
Differential Scanning Calorimetry (DSC)
Objective: Determine Phase Transition Temperatures (
-
Instrument: Heat Flux DSC (e.g., Mettler Toledo or TA Instruments).
-
Protocol:
-
Mass: 2–5 mg in hermetically sealed aluminum pans (prevents sublimation/oxidation).
-
Cycle: Heat to Isotropic (
) Cool to Crystal Heat to Isotropic. -
Rate:
(Standard) or (High Resolution).
-
-
Data Extraction:
-
Read
for melting (Crystal Nematic). -
Read
for clearing (Nematic Isotropic) due to second-order pre-transitional effects.
-
-
Self-Validation: The ratio of
(entropy of clearing) should be consistent ( ). Large deviations suggest decomposition.
Polarized Optical Microscopy (POM)
Objective: Phase identification via texture analysis.
-
Setup: Crossed polarizers, hot stage controlled to
. -
Observation:
-
Nematic Phase: Look for "Schlieren" textures (brush defects) or "Marble" textures upon cooling from isotropic.
-
Smectic Phase (if present): Look for "Focal Conic" or "Fan-shaped" textures.
-
-
Reference Standard: Compare against 5CB, which shows a classic Nematic Schlieren texture at
.
Comparative Performance Data
The following data represents the standard reference values for 5O-BCA compared to the 5CB benchmark.
Table 1: Thermal & Physical Properties
| Property | 5O-BCA (Schiff Base) | 5CB (Biphenyl) | Note |
| Melting Point ( | 5O-BCA is solid at room temp; requires heating. | ||
| Clearing Point ( | 5O-BCA has a much broader nematic range. | ||
| Dielectric Anisotropy | High Positive ( | Positive ( | Both suitable for vertical alignment modes. |
| Viscosity | Higher | Lower | 5CB switches faster; 5O-BCA is slower but more thermally stable. |
| UV Stability | Poor (Photo-isomerization) | Good | 5O-BCA requires UV filters in device applications. |
Note: Transition temperatures for 5O-BCA are approximate and dependent on chain purity. The "Amyloxy" (C5) homolog typically exhibits enantiotropic nematic behavior.
Table 2: Chemical Stability Profile
| Stressor | 5O-BCA Response | 5CB Response | Lab Action |
| Moisture | Hydrolyzes to aldehyde + amine | Inert | Store 5O-BCA in desiccator/glovebox. |
| UV Light | Trans-Cis isomerization | Stable | Perform POM with yellow filters. |
| High Temp | Polymerizes > | Stable > | Do not overheat in DSC. |
References
-
Sigma-Aldrich. 4-Aminobenzonitrile Product Specification & Properties. (Precursor characterization).[1] Link[2]
-
MDPI Crystals. A Fast-Response Vertical-Alignment In-Plane-Switching-Mode Liquid Crystal Display. (Comparative response times and viscosity data for LC mixtures). Link
-
NIST Standard Reference Data. Critical evaluation of liquid crystal transition temperatures. (Methodology for evaluating inter-lab transition temp data). Link
-
Taylor & Francis (Liquid Crystals). 4'-pentyl-4-cyanobiphenyl (5CB) Historical Review. (Benchmark data for 5CB). Link
-
ResearchGate. Phase Transitions in Liquid Crystals: Inter-laboratory Comparison Protocols. (General protocols for DSC/POM). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
